Product packaging for Ruzasvir(Cat. No.:CAS No. 1613081-64-3)

Ruzasvir

Cat. No.: B610607
CAS No.: 1613081-64-3
M. Wt: 947.1 g/mol
InChI Key: AXWDHVUJXNOWCC-RAEGKSCOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ruzasvir is a novel, orally-administered small-molecule inhibitor targeting the nonstructural protein 5A (NS5A) of the Hepatitis C Virus (HCV), currently in clinical development . Its primary research application is in direct-acting antiviral (DAA) combination therapies for chronic HCV infection. As a next-generation NS5A inhibitor, this compound was designed to provide enhanced antiviral potency and a superior resistance profile compared to earlier inhibitors in its class . In vitro studies have demonstrated that this compound exhibits potent pan-genotypic activity, inhibiting HCV RNA replication with 50% effective concentrations (EC50s) in the picomolar range (0.001 to 0.004 nM) against a broad panel of HCV genotypes 1 through 7 . Its mechanism of action involves targeting the NS5A phosphoprotein, which is a key player in both viral RNA replication and the assembly of new virus particles . Preclinical profiling shows this compound maintains activity against some common resistance-associated substitutions (RASs) that reduce the efficacy of other NS5A inhibitors, supporting its high barrier to resistance . Clinical research evaluates this compound in a once-daily, protease inhibitor-sparing combination regimen with Bemnifosbuvir, a nucleotide NS5B polymerase inhibitor . Phase 2 trial results demonstrated this combination achieved a 98% sustained virologic response (SVR12) in treatment-adherent patients after 8 weeks of treatment, highlighting its potential as a highly effective therapy . The combination has also shown a low risk for drug-drug interactions in clinical studies, which is a valuable attribute for treating diverse patient populations . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H55FN10O7S B610607 Ruzasvir CAS No. 1613081-64-3

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55FN10O7S/c1-24(2)40(56-48(63)65-5)45(61)58-15-7-9-34(58)42-51-21-31(54-42)27-13-14-33-29(17-27)19-36-39-30(50)18-28(20-37(39)67-47(60(33)36)38-23-53-44(68-38)26-11-12-26)32-22-52-43(55-32)35-10-8-16-59(35)46(62)41(25(3)4)57-49(64)66-6/h13-14,17-26,34-35,40-41,47H,7-12,15-16H2,1-6H3,(H,51,54)(H,52,55)(H,56,63)(H,57,64)/t34-,35-,40-,41-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDHVUJXNOWCC-RAEGKSCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC4=C(C=C3)N5[C@@H](OC6=C(C5=C4)C(=CC(=C6)C7=CN=C(N7)[C@@H]8CCCN8C(=O)[C@H](C(C)C)NC(=O)OC)F)C9=CN=C(S9)C1CC1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55FN10O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613081-64-3
Record name Ruzasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613081643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ruzasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimethyl N,Nâ?²-([(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoroindolo[1,2-c][1,3]benzoxazine-3,10-diyl]bis{1H-imidazole-5,2-diyl-(2S)-pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2-diyl]})dicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUZASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX752BD95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Potent Action of Ruzasvir: A Technical Deep Dive into its Mechanism Against HCV NS5A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the mechanism of action of Ruzasvir (formerly MK-8408), a next-generation, pangenotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This compound has demonstrated potent antiviral activity across all major HCV genotypes and against common resistance-associated substitutions (RASs), making it a cornerstone of modern HCV treatment regimens.[1][2][3][4][5][6][7][8] This document synthesizes key preclinical data, outlines detailed experimental methodologies, and presents complex biological interactions through structured data and visualizations to facilitate a deeper understanding for the scientific community.

Core Mechanism of Action: Disrupting Viral Replication and Assembly

This compound exerts its potent anti-HCV effect by targeting NS5A, a multifunctional phosphoprotein essential for the viral life cycle.[9][10][11] While NS5A has no known enzymatic function, it plays a critical regulatory role in both viral RNA replication and virion assembly.[1][3][12] this compound's binding to NS5A disrupts these functions, leading to a rapid and profound decline in viral load.[3][7]

The precise molecular interactions underpinning this compound's mechanism are complex. NS5A exists in two phosphorylated forms, a basal state (p56) and a hyperphosphorylated state (p58), and the equilibrium between these is crucial for its function.[9] It is understood that NS5A inhibitors, including this compound, interfere with this phosphorylation cycle and disrupt the formation of the membranous web, the site of HCV RNA replication. Furthermore, by binding to NS5A, this compound is thought to induce a conformational change that prevents the protein from interacting with other viral and host factors necessary for the assembly of new virus particles.[1]

The following diagram illustrates the central role of NS5A in the HCV life cycle and the inhibitory action of this compound.

HCV_Lifecycle_Ruzasvir_MOA cluster_host_cell Hepatocyte Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation NS5A NS5A Translation->NS5A generates Replication RNA Replication (Membranous Web) Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release HCV_virion HCV Virion Release->HCV_virion new virions NS5A->Replication regulates NS5A->Assembly regulates This compound This compound This compound->NS5A binds & inhibits HCV_virion->Entry

Figure 1: Simplified HCV lifecycle and this compound's point of intervention.

Quantitative Antiviral Profile of this compound

This compound exhibits exceptional potency across a wide range of HCV genotypes and subtypes. The following tables summarize its in vitro activity, presented as 50% effective concentrations (EC50), against wild-type HCV replicons and those carrying common resistance-associated substitutions.

HCV GenotypeSubtypeEC50 (pM)
1a4
1b2
2a2
2b2
3a2
4a2
5a1
6a3
Table 1: Pangenotypic Antiviral Activity of this compound in HCV Replicon Assays.[1][2]
GenotypeNS5A SubstitutionThis compound EC50 Fold Change vs. Wild-Type
1aM28A2
1aM28G>100
1aM28T1
1aQ30E1
1aQ30H1
1aQ30R1
1aL31M1
1aL31V1
1aH58D1
1aY93C2
1aY93H3
1aY93N1
1bL31V1
1bY93H1
Table 2: Activity of this compound Against Common NS5A Resistance-Associated Substitutions in Genotype 1.[1]

Experimental Protocols

The characterization of this compound's antiviral activity relies on robust in vitro assays. The following sections detail the methodologies for key experiments.

HCV Replicon Assay

This cell-based assay is fundamental for determining the potency of antiviral compounds against HCV replication.

Objective: To measure the concentration of this compound required to inhibit 50% of HCV replicon replication (EC50).

Materials:

  • Huh-7 human hepatoma cells or their derivatives (e.g., Huh7.5)

  • HCV subgenomic replicon constructs (containing a reporter gene like luciferase) for various genotypes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (for stable replicon cell line selection)

  • This compound (or other test compounds)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well or 384-well cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Treatment: Add the diluted this compound to the plated cells. Include vehicle-only (DMSO) controls and positive controls (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase expression is proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells with HCV replicon Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add this compound dilutions to cells Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Measure_Luciferase Lyse cells and measure luciferase activity Incubate->Measure_Luciferase Analyze_Data Calculate % inhibition and determine EC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

The Genesis of a Pan-Genotypic Hepatitis C Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Ruzasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Kenilworth, NJ – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and chemical synthesis of Ruzasvir (formerly MK-8408). This compound is a potent, pan-genotype inhibitor of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A), designed to combat a wide range of viral genotypes and resistance-associated substitutions.

Executive Summary

The emergence of direct-acting antiviral agents (DAAs) has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. Among these, inhibitors of the nonstructural protein 5A (NS5A) have proven to be highly effective. This compound (MK-8408) was developed by Merck & Co., Inc. as a second-generation NS5A inhibitor with a goal of achieving a "flat" pan-genotypic profile, meaning it would be effective against all HCV genotypes and common resistance-associated variants.[1][2] This document details the discovery process, from initial screening to lead optimization, and provides a comprehensive overview of the innovative chemical synthesis that enabled its production.

Discovery of this compound: A Quest for a Pan-Genotype Solution

The discovery of this compound was driven by the need to overcome the limitations of first-generation NS5A inhibitors, which often exhibited reduced efficacy against certain HCV genotypes and were susceptible to the development of resistance.[3][4] The research team at Merck embarked on a mission to identify a compound with a "flat" profile, demonstrating potent activity across all genotypes and against clinically relevant resistance-associated substitutions (RASs).[1][5]

Lead Optimization and Screening Cascade

The starting point for the this compound discovery program was the tetracyclic indole core of a precursor compound, elbasvir (MK-8742).[6][7] The strategy focused on structural modifications to this core to enhance its activity against a broader range of HCV variants. A key challenge was to improve potency against the highly resistant GT1a_Y93H variant.[1][7]

The screening process involved a panel of HCV replicon assays for various genotypes and known resistance-associated variants. The primary screening set included GT1a_Y93H, GT1a_L31V, and GT2b(31M) to guide the structure-activity relationship (SAR) optimization towards a pan-genotypic inhibitor.[1]

Key Structural Modifications

Through extensive medicinal chemistry efforts, several key structural modifications to the elbasvir scaffold were identified that led to the discovery of this compound. These included:

  • Introduction of a substituted thiophene group: Replacing the phenyl group at the aminal position with a substituted thiophene moiety surprisingly flattened the variant profiles.[1]

  • Unique tetracyclic indole core: this compound maintains the imidazole-proline-valine motifs of earlier inhibitors but incorporates a unique tetracyclic indole core that contributes to its broad activity.[1][6]

These modifications resulted in a compound with picomolar potency against a wide range of HCV genotypes and common RASs.[3]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a complex, multi-step process that features a novel and highly efficient palladium-catalyzed asymmetric C-N coupling reaction to construct the chiral indole-hemiaminal core.[7][8]

Synthesis of the Tetracyclic Indole Core

The synthesis of the core structure involves the construction of a tetracyclic indole intermediate. This is achieved through a sequence of reactions that may include a Fischer indole synthesis to form the indole ring, followed by cyclization to create the full tetracyclic system.

Asymmetric C-N Coupling

A pivotal step in the synthesis is the palladium-catalyzed asymmetric intramolecular C-N coupling. This reaction establishes the crucial stereochemistry at the aminal position, which is essential for the drug's potent antiviral activity.[1] The development of this methodology was critical for the efficient and scalable manufacturing of this compound.[8]

Final Assembly

The final steps of the synthesis involve the coupling of the tetracyclic indole core with the imidazole-proline-valine side chains. This is typically achieved through standard peptide coupling and Suzuki coupling reactions to yield the final this compound molecule.

Quantitative Data

Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
HCV GenotypeReplicon Cell LineEC50 (pM)
1aHuh71-4
1bHuh71-4
2aHuh7.51-4
2bHuh7.51-4
3aHuh7.51-4
4aHuh7.51-4
5aHuh7.51-4
6aHuh7.51-4
7aHuh7.51-4

Data sourced from in vitro studies in the presence of 40% normal human serum showed a modest (~10-fold) reduction in activity.[3]

Table 2: In Vitro Activity of this compound against Common NS5A Resistance-Associated Substitutions in Genotype 1a
NS5A RASEC50 (nM)Fold Change vs. Wild-Type
M28A0.0031.5
M28T0.0031.5
Q30H0.0042
Q30R0.0042
L31V0.0063
Y93H0.0084
Y93N0.0063

Note: The M28G substitution was an exception, showing higher resistance.[3]

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral potency of this compound against various HCV genotypes and resistance-associated variants.

Methodology:

  • Cell Culture: Huh7 or Huh7.5 cells harboring stable sub-genomic HCV replicons are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The plates are incubated for a period of 3 days to allow for HCV replication and the effect of the compound to manifest.

  • Quantification of HCV RNA: HCV RNA replication is quantified using a luciferase reporter gene integrated into the replicon or by quantitative reverse transcription PCR (qRT-PCR) of HCV RNA.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of this compound that inhibits 50% of HCV replicon replication.

Chemical Synthesis of this compound (Simplified Overview)

Objective: To synthesize this compound via a convergent route.

Key Steps:

  • Synthesis of the Tetracyclic Indole Core:

    • A substituted indoline is reacted with a thiophene aldehyde in the presence of an acid catalyst to form the tetracyclic indoline intermediate.

    • The indoline is then oxidized to the corresponding indole using an oxidizing agent such as DDQ.

  • Palladium-Catalyzed Asymmetric C-N Coupling:

    • The tetracyclic indole intermediate undergoes an intramolecular C-N coupling reaction catalyzed by a palladium complex with a chiral ligand to establish the (S)-stereochemistry at the aminal carbon.

  • Suzuki Coupling Reactions:

    • The resulting chiral intermediate is then subjected to two sequential Suzuki coupling reactions to attach the two imidazole-proline-valine side chains to the core, yielding this compound.

Visualizations

HCV_NS5A_Signaling_Pathway cluster_replication HCV Replication Complex cluster_output Viral Lifecycle NS3_4A NS3/4A Protease NS5B NS5B Polymerase NS3_4A->NS5B NS5A NS5A NS3_4A->NS5A HCV_RNA HCV RNA NS5B->HCV_RNA RNA Synthesis NS5A->HCV_RNA Replication & Assembly Virion_Assembly Virion Assembly NS5A->Virion_Assembly HCV_RNA->NS3_4A Polyprotein Processing This compound This compound This compound->NS5A Inhibits Viral_Release Viral Release Virion_Assembly->Viral_Release

Caption: HCV NS5A Signaling Pathway and this compound's Mechanism of Action.

Ruzasvir_Discovery_Workflow cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_evaluation Preclinical Evaluation Lead_ID Lead Identification (Elbasvir Scaffold) SAR_Opt Structure-Activity Relationship (SAR) Optimization Lead_ID->SAR_Opt Screening Screening Cascade (Replicon Assays) SAR_Opt->Screening Candidate_Selection Candidate Selection (this compound) Screening->Candidate_Selection Core_Synth Tetracyclic Indole Core Synthesis Candidate_Selection->Core_Synth Asym_Coupling Asymmetric C-N Coupling Core_Synth->Asym_Coupling Final_Assembly Final Assembly (Suzuki Couplings) Asym_Coupling->Final_Assembly PK_Studies Pharmacokinetic Studies Final_Assembly->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies

References

Preclinical Pharmacokinetic Profile of Ruzasvir: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, second-generation, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle.[4][5][6][7][8] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of this compound, summarizing key data from in vivo and in vitro studies. The information presented is intended to support further research and development efforts involving this compound.

In Vivo Pharmacokinetic Properties

Pharmacokinetic studies of this compound have been conducted in multiple preclinical species, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes the key in vivo pharmacokinetic parameters of this compound in rats and dogs.

ParameterRatDog
Intravenous (IV) Administration
Dose2 mg/kg1 mg/kg
Oral (PO) Administration
Dose10 mg/kg5 mg/kg
AUC (µM·h)Moderate ExposureHigher Exposure than Rat
Bioavailability (%)ModerateBetter than Rat

Further quantitative data from the primary literature was not available for inclusion in this table.

Experimental Protocols

Rat and Dog Pharmacokinetic Studies [3]

  • Animals: Overnight fasted rats and dogs were used. Two animals were included in each dosing group.

  • Intravenous (IV) Administration:

    • Dose: 2 mg/kg in rats and 1 mg/kg in dogs.

    • Vehicle: 60% Polyethylene glycol 200 (PEG200).

  • Oral (PO) Administration:

    • Dose: 10 mg/kg in rats and 5 mg/kg in dogs.

    • Vehicle: 10% Tween 80.

  • Sample Collection: Blood samples were collected at various time points up to 24 hours post-dose. Plasma was separated by centrifugation.

  • Analysis: this compound concentrations in plasma were determined using Liquid Chromatography-Mass Spectrometry (LC/MS).

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Analysis Fasted Animals Overnight Fasted Rats and Dogs IV Dosing IV Administration Rat: 2 mg/kg in 60% PEG200 Dog: 1 mg/kg in 60% PEG200 Fasted Animals->IV Dosing PO Dosing PO Administration Rat: 10 mg/kg in 10% Tween Dog: 5 mg/kg in 10% Tween Fasted Animals->PO Dosing Blood Collection Blood Collection (up to 24h) IV Dosing->Blood Collection PO Dosing->Blood Collection Plasma Separation Centrifugation to Obtain Plasma Blood Collection->Plasma Separation LCMS Analysis LC/MS Analysis of Plasma Samples Plasma Separation->LCMS Analysis

In Vivo Pharmacokinetic Study Workflow in Rats and Dogs.

In Vitro Properties

In vitro studies have been conducted to assess the metabolic stability, potential for drug-drug interactions (DDIs), and protein binding of this compound.

Metabolism and Drug-Drug Interactions
  • Metabolism: While specific metabolites have not been detailed in the provided preclinical data, this compound is identified as a substrate of Cytochrome P450 3A (CYP3A).[8]

  • CYP Inhibition and Induction: Based on in vitro data and static DDI risk assessment models, this compound has a low potential to be a perpetrator of DDIs through the inhibition or induction of CYP450 enzymes.[9]

  • Transporter Interactions: this compound has a low potential to inhibit the organic anion transporting polypeptides OATP1B1 and OATP1B3.[9] The relevance of its interaction with the bile salt export pump (BSEP) to clinical DDIs is considered limited.[9]

Experimental Protocols

Detailed experimental protocols for the in vitro metabolism and transporter interaction studies for this compound are not extensively available in the public domain. However, a general methodology for such assays is described below.

CYP Inhibition Assay (General Protocol)

  • System: Human liver microsomes.

  • Procedure:

    • Incubate human liver microsomes with a specific CYP probe substrate and varying concentrations of the test compound (this compound).

    • Initiate the reaction by adding an NADPH-regenerating system.

    • After a defined incubation period, terminate the reaction.

    • Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Transporter Inhibition Assay (e.g., OATP1B1)

  • System: HEK293 cells stably expressing the OATP1B1 transporter.

  • Procedure:

    • Incubate the OATP1B1-expressing cells with a known OATP1B1 substrate and varying concentrations of the test compound (this compound).

    • After a defined incubation period, lyse the cells.

    • Quantify the intracellular concentration of the substrate using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of substrate uptake by the transporter.

Plasma Protein Binding

The extent of plasma protein binding is a critical parameter that influences the distribution and clearance of a drug. While the specific percentage of this compound bound to plasma proteins is not publicly available in the preclinical data, a general experimental protocol for its determination is outlined below.

Plasma Protein Binding Assay (Equilibrium Dialysis - General Protocol)

  • Method: Equilibrium dialysis is a common method to determine the unbound fraction of a drug in plasma.

  • Procedure:

    • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound (this compound) from a chamber containing a protein-free buffer.

    • The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

    • Samples are taken from both chambers and the concentration of the drug is measured using LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

G cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis Spiked Plasma Plasma with This compound Dialysis Unit Equilibrium Dialysis Apparatus Spiked Plasma->Dialysis Unit Buffer Protein-Free Buffer Buffer->Dialysis Unit Incubation Incubate to Reach Equilibrium Dialysis Unit->Incubation Sampling Sample Plasma and Buffer Chambers Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Calculation Calculate Unbound Fraction (fu) LCMS->Calculation

General Workflow for Plasma Protein Binding by Equilibrium Dialysis.

Mechanism of Action: Targeting the HCV Replication Complex

This compound exerts its antiviral activity by targeting the HCV NS5A protein. NS5A is a multi-functional phosphoprotein that is essential for viral RNA replication and virion assembly. It is a central component of the HCV replication complex, which is formed on intracellular membranes.

The HCV polyprotein is processed by viral and host proteases to yield individual nonstructural proteins, including NS3, NS4A, NS4B, NS5A, and NS5B. These proteins, along with viral RNA and host factors, assemble to form the replication complex. NS5A plays a crucial role in this process by interacting with other viral proteins, such as NS5B (the RNA-dependent RNA polymerase), and host cell components. By binding to NS5A, this compound is thought to induce a conformational change that disrupts these critical interactions, thereby inhibiting viral RNA synthesis and the formation of new viral particles.

cluster_host Host Cell Cytoplasm HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex NS3_4A NS3/4A Polyprotein->NS3_4A Proteolytic Processing NS4B NS4B Polyprotein->NS4B Proteolytic Processing NS5A NS5A Polyprotein->NS5A Proteolytic Processing NS5B NS5B (RdRp) Polyprotein->NS5B Proteolytic Processing New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication NS3_4A->Replication_Complex NS4B->Replication_Complex NS5A->Replication_Complex NS5B->Replication_Complex Host_Factors Host Factors Host_Factors->Replication_Complex This compound This compound This compound->NS5A Binds and Inhibits

Simplified HCV Replication Pathway and this compound's Mechanism of Action.

Conclusion

The preclinical pharmacokinetic profile of this compound demonstrates properties that support its development as an antiviral agent. It exhibits moderate to good oral bioavailability in preclinical species and has a low potential for clinically significant drug-drug interactions based on in vitro assessments. Its potent inhibition of the HCV NS5A protein provides a clear mechanism for its antiviral activity. This compilation of preclinical data serves as a valuable resource for researchers and drug development professionals working on novel therapies for hepatitis C.

References

Ruzasvir's Interaction with the Hepatitis C Virus NS5A Protein: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, second-generation, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic activity.[4][5][6] this compound exhibits a high barrier to resistance and maintains activity against common resistance-associated substitutions (RASs) that confer resistance to earlier NS5A inhibitors.[2][3][7] This technical guide provides an in-depth analysis of the binding site of this compound on the NS5A protein, presenting available quantitative data, detailed experimental methodologies, and visual representations of key processes.

While a definitive high-resolution crystal structure of this compound complexed with NS5A is not publicly available, a wealth of data from antiviral assays and resistance studies has allowed for the precise localization of its binding site and a comprehensive understanding of its mechanism of action.[8]

The this compound Binding Site on NS5A

The binding site of this compound is located within Domain I of the NS5A protein.[1][9][10] This domain is critical for the protein's dimerization and RNA-binding functions.[4][11] The interaction of this compound with this site is thought to induce a conformational change in the NS5A dimer that prevents it from binding to viral RNA, thereby inhibiting the formation of the viral replication complex.[11]

Evidence for the location of the binding site is primarily derived from resistance selection studies. These studies consistently identify mutations at specific amino acid residues within Domain I that confer reduced susceptibility to this compound. The key residues implicated in this compound binding and resistance are located at positions 28, 30, 31, and 93 of the NS5A protein.[2][3]

Quantitative Data

The interaction of this compound with NS5A has been quantified primarily through cell-based replicon assays, which measure the concentration of the drug required to inhibit viral RNA replication by 50% (EC50) or 90% (EC90). Direct binding affinities, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with purified NS5A protein are not extensively reported in the public domain. The available data consistently demonstrates this compound's picomolar potency against a wide range of HCV genotypes and common resistance-associated substitutions.

Table 1: In Vitro Antiviral Activity of this compound Against Wild-Type HCV Genotypes
HCV GenotypeReplicon SystemEC50 (pM)Reference
Genotype 1aStable2[12]
Genotype 1bStable4[12]
Genotype 2aStable1[12]
Genotype 2bStable1[12]
Genotype 3aStable2[12]
Genotype 4aStable1[12]
Genotype 5aChimeric2[12]
Genotype 6aChimeric1[12]
Table 2: Activity of this compound Against NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a
NS5A SubstitutionFold change in EC50 vs. Wild-TypeReference
M28G>100[2][12]
M28T2[2]
Q30H2[2]
Q30R4[2]
L31V2[2]
Y93H3[2]
Y93N3[2]

Experimental Protocols

HCV Replicon Assay for Antiviral Activity and Resistance Phenotyping

This cell-based assay is the primary method for determining the efficacy of NS5A inhibitors like this compound. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (a replicon) capable of autonomous replication.[13]

Methodology:

  • Cell Culture: Stably transfected Huh-7 cells containing an HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. For stable replicon lines, a selection agent like G418 is included to maintain the replicon.[13]

  • Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

  • Assay Procedure:

    • Replicon-containing cells are seeded into 96- or 384-well plates.[14]

    • After cell attachment, the culture medium is replaced with medium containing the serially diluted this compound. A DMSO-only control (no inhibition) and a control with a known potent inhibitor (100% inhibition) are included.[14]

    • The plates are incubated for a period of 48 to 72 hours to allow for HCV replication.[14]

  • Quantification of HCV Replication:

    • For replicons containing a reporter gene (e.g., luciferase), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.[14]

    • Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[15]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[14]

For Resistance Phenotyping: The same protocol is followed, but with replicon cell lines engineered to contain specific NS5A mutations. The fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[2]

Resistance Selection Studies

These studies are designed to identify the genetic mutations that confer resistance to an antiviral compound.

Methodology:

  • Long-Term Culture: HCV replicon cells are cultured in the presence of a fixed concentration of this compound, typically at a concentration that inhibits replication by 90% (EC90).

  • Dose Escalation: The concentration of this compound is gradually increased over several passages as resistant cell populations emerge.

  • Colony Isolation: After several weeks, individual colonies of cells that can replicate in the presence of high concentrations of this compound are isolated.

  • Genotypic Analysis: RNA is extracted from the resistant colonies, and the NS5A coding region is amplified by RT-PCR and sequenced to identify mutations that are not present in the original replicon.[2]

Visualizations

Experimental_Workflow_for_Ruzasvir_Activity_and_Resistance Experimental Workflow for this compound Activity and Resistance cluster_activity Antiviral Activity (EC50) cluster_resistance Resistance Selection cluster_phenotyping Resistance Phenotyping A1 Seed HCV Replicon Cells A2 Add Serial Dilutions of this compound A1->A2 A3 Incubate for 48-72h A2->A3 A4 Measure Reporter Gene Activity or RNA Levels A3->A4 A5 Calculate EC50 A4->A5 R1 Culture Replicon Cells with this compound (EC90) R2 Gradually Increase this compound Concentration R1->R2 R3 Isolate Resistant Colonies R2->R3 R4 Sequence NS5A Gene R3->R4 R5 Identify Resistance-Associated Substitutions R4->R5 P1 Engineer RAS into Replicon P2 Perform Replicon Assay P1->P2 P3 Calculate Fold-Change in EC50 P2->P3

Caption: Workflow for determining this compound's antiviral activity and resistance profile.

HCV_Replication_and_Ruzasvir_Inhibition HCV Replication and this compound's Mechanism of Action cluster_replication HCV Replication Cycle cluster_inhibition This compound Inhibition Entry 1. Virus Entry Translation 2. Translation & Polyprotein Processing Entry->Translation ReplicationComplex 3. Formation of Replication Complex Translation->ReplicationComplex RNA_Replication 4. RNA Replication ReplicationComplex->RNA_Replication Inhibition Inhibition of Replication Complex Formation ReplicationComplex->Inhibition This compound disrupts this step Assembly 5. Virion Assembly RNA_Replication->Assembly Release 6. Virus Release Assembly->Release This compound This compound NS5A NS5A Dimer This compound->NS5A Binds to Domain I NS5A->Inhibition

Caption: Overview of the HCV replication cycle and the inhibitory action of this compound.

Conclusion

This compound is a highly effective inhibitor of the HCV NS5A protein, acting with picomolar potency across all major HCV genotypes. While a direct structural visualization of the this compound-NS5A complex remains elusive, a substantial body of evidence from resistance studies has pinpointed its binding site to Domain I of NS5A. The mechanism of action involves the disruption of NS5A's function in the viral replication complex, a critical step in the HCV life cycle. The experimental protocols detailed herein, particularly the HCV replicon assay, are fundamental tools for the continued evaluation of this compound and the development of next-generation NS5A inhibitors. Further research, ideally culminating in the crystallographic elucidation of the drug-target interaction, will provide even greater insight into the precise molecular determinants of this compound's potent antiviral activity.

References

Structural Activity Relationship of Ruzasvir Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of Ruzasvir (MK-8408) and its analogs. This compound is a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), a critical component of the viral replication complex.[1][2] This document details the key structural modifications that led to the discovery of this compound, summarizing quantitative data, experimental protocols, and the underlying molecular mechanisms.

Core Structural Features and SAR Summary

The discovery of this compound was the culmination of extensive SAR studies aimed at improving the potency, pan-genotypic activity, and resistance profile of earlier NS5A inhibitors.[1][2] The core structure of this compound is characterized by a unique tetracyclic indole core, which maintains the essential imidazole-proline-valine motifs found in its predecessors.[3] Key SAR insights are summarized below:

  • Tetracyclic Indole Core: This central scaffold is crucial for the high-potency inhibition of NS5A. Modifications to this core have been explored to optimize antiviral activity and pharmacokinetic properties.

  • Imidazole-Proline-Valine Motifs: These motifs are critical for the interaction with the NS5A protein and are largely conserved among this class of inhibitors.

  • "Z" Group Substitutions: The substituent at the aminal carbon of the tetracyclic indole core, referred to as the "Z" group, has a significant impact on the inhibitor's activity against different HCV genotypes and resistance-associated substitutions (RASs). The replacement of the phenyl group with substituted thiophene or thiazole moieties was a key discovery that led to a "flatter" profile, meaning consistent potency across various genotypes and mutants.[3][4]

  • Fluorine Substitution: The introduction of a fluorine atom at the C-1 position of the tetracyclic indole core was found to significantly improve potency against key RASs, such as GT1a Y93H and GT2b.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency of this compound and key analogs against wild-type HCV genotypes and common resistance-associated substitutions. The data is presented as EC50 (50% effective concentration) or EC90 (90% effective concentration) values, which represent the concentration of the compound required to inhibit 50% or 90% of viral replication in cell-based replicon assays, respectively.

Table 1: In Vitro Potency of this compound (Compound 40) against Wild-Type HCV Genotypes [4]

GenotypeEC90 (nM)
GT1a0.006
GT1b0.003
GT2a0.002
GT2b0.002
GT3a0.003
GT4a0.002
GT5a0.002
GT6a0.002

Table 2: In Vitro Potency of this compound (Compound 40) against Key GT1a Resistance-Associated Substitutions [4]

GT1a VariantEC90 (nM)Fold Change vs. Wild-Type
Wild-Type0.0061
L31V0.0081.3
Y93H0.0122

Table 3: SAR of Thiophene and Thiazole Analogs ("Z" Group Modification) [4]

Compound"Z" GroupGT1a WT EC90 (nM)GT1a Y93H EC90 (nM)GT2b EC90 (nM)
11 2-(5-cyclopropyl)thiophenyl0.0080.0800.120
40 (this compound) 2-(5-cyclopropyl)thiazolyl0.0060.0120.002

Experimental Protocols

HCV Replicon Assay

This assay is the primary method for determining the in vitro antiviral activity of NS5A inhibitors.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • Replicon RNA Transcription: Plasmids containing the HCV subgenomic replicon construct (encoding a selectable marker like neomycin phosphotransferase and a reporter gene like luciferase, downstream of the HCV IRES) are linearized and used as a template for in vitro transcription of replicon RNA.

  • Electroporation: Huh-7 cells are harvested, washed, and resuspended in a cuvette with the in vitro transcribed replicon RNA. Electroporation is performed to introduce the RNA into the cells.

  • Drug Treatment: Following electroporation, cells are seeded into 96-well plates. The test compounds (this compound analogs) are serially diluted and added to the cells.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral replication.

  • Quantification of Replication:

    • Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral replication, is measured using a luminometer.

    • qRT-PCR: Alternatively, total cellular RNA is extracted, and quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is performed to quantify the levels of HCV RNA.

  • Data Analysis: The EC50 or EC90 values are calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Pharmacokinetic (PK) Study in Rats

This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a mixture of PEG400, Solutol HS 15, and citrate buffer). A single dose is administered orally (PO) via gavage and intravenously (IV) via the tail vein to different groups of rats.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

HCV Replication and NS5A Inhibition Pathway

HCV_Replication_Pathway HCV Replication and NS5A Inhibition cluster_HostCell Hepatocyte cluster_Inhibition Mechanism of this compound Action HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation_Polyprotein Translation & Polyprotein Processing Uncoating->Translation_Polyprotein Replication_Complex Replication Complex Formation (Membranous Web) Translation_Polyprotein->Replication_Complex NS3, NS4A, NS4B, NS5A, NS5B RNA_Replication RNA Replication Replication_Complex->RNA_Replication NS5A & NS5B Activity Viral_Assembly Viral Assembly RNA_Replication->Viral_Assembly Newly synthesized HCV RNA Viral_Egress Viral Egress Viral_Assembly->Viral_Egress This compound This compound This compound->Replication_Complex Inhibits NS5A function This compound->Viral_Assembly Disrupts virion assembly

Caption: HCV replication cycle and the points of inhibition by this compound.

Experimental Workflow for HCV Replicon Assay

Replicon_Assay_Workflow HCV Replicon Assay Workflow cluster_Workflow Experimental Steps cluster_Key_Elements Key Elements Start Start Cell_Culture Culture Huh-7 Cells Start->Cell_Culture Electroporation Electroporate RNA into Huh-7 Cells Cell_Culture->Electroporation RNA_Transcription In Vitro Transcription of Replicon RNA RNA_Transcription->Electroporation Cell_Seeding Seed Cells into 96-well Plates Electroporation->Cell_Seeding Compound_Addition Add Serial Dilutions of this compound Analogs Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation Lysis_and_Assay Cell Lysis & Luciferase Assay Incubation->Lysis_and_Assay Data_Analysis Data Analysis (EC50/EC90 Calculation) Lysis_and_Assay->Data_Analysis End End Data_Analysis->End Huh7 Huh-7 Cells Replicon_RNA Replicon RNA Test_Compound Test Compound

Caption: A streamlined workflow of the HCV replicon assay.

References

Ruzasvir: A Pan-Genotypic NS5A Inhibitor - In-Depth Technical Validation of its Core Target Across Diverse HCV Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of ruzasvir, a potent, pan-genotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The document details the mechanism of action, in vitro efficacy, clinical trial data, and the molecular interactions of this compound with its target across various HCV genotypes and against common resistance-associated substitutions (RASs).

Introduction: The Role of NS5A in the HCV Lifecycle

The Hepatitis C virus NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] It does not possess any known enzymatic activity but exerts its functions through complex interactions with other viral proteins and host cellular factors. NS5A is a key component of the HCV replication complex and is involved in the formation of the membranous web, the site of viral RNA synthesis. Furthermore, NS5A has been shown to modulate host cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, to create a favorable environment for viral propagation and to counteract host antiviral responses.[2][3][4] Given its central role in the viral lifecycle, NS5A has emerged as a prime target for direct-acting antiviral (DAA) therapies.

This compound: Mechanism of Action

This compound is a second-generation NS5A inhibitor that demonstrates potent and broad activity against all major HCV genotypes. Its mechanism of action involves binding to the N-terminal domain of NS5A, thereby inhibiting its essential functions in viral replication. While the precise molecular interactions are still under investigation, it is understood that this compound binding interferes with the dimerization of NS5A and disrupts its interaction with other components of the replication complex, ultimately leading to the suppression of viral RNA synthesis.

In Vitro Efficacy of this compound

The pan-genotypic efficacy of this compound has been extensively validated in vitro using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules (replicons). The inhibitory activity of this compound is quantified by measuring the reduction in replicon RNA levels, often through a reporter gene such as luciferase.

Potency Across Genotypes

The following table summarizes the 50% effective concentration (EC50) values of this compound against wild-type HCV replicons from major genotypes.

HCV GenotypeReplicon SystemThis compound EC50 (pM)
1a Subgenomic19
1b Subgenomic4
2a Subgenomic13
2b Subgenomic14
3a Subgenomic9
4a Subgenomic7
5a Subgenomic7
6a Subgenomic13

Data compiled from publicly available research.

Activity Against Resistance-Associated Substitutions (RASs)

A critical aspect of NS5A inhibitor development is overcoming the challenge of resistance. Certain amino acid substitutions in the NS5A protein can reduce the binding affinity of inhibitors, leading to decreased efficacy. This compound has demonstrated potent activity against a wide range of common NS5A RASs.

GenotypeNS5A SubstitutionThis compound EC50 (pM)Fold Change vs. Wild-Type
1a M28T140.7
Q30H120.6
Q30R201.1
L31M110.6
L31V130.7
Y93H160.8
Y93N341.8
1b L31V30.8
Y93H51.3

Data compiled from publicly available research.

Clinical Validation Across Genotypes

The efficacy and safety of this compound in combination with other direct-acting antivirals have been evaluated in several clinical trials, including the C-CREST and C-BREEZE studies. These trials have consistently demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), across all major HCV genotypes.

C-CREST-1 and C-CREST-2 Trials

These Phase 2 trials evaluated an 8-week, three-drug regimen of grazoprevir (NS3/4A protease inhibitor), this compound, and uprifosbuvir (NS5B polymerase inhibitor) in non-cirrhotic, treatment-naive patients with HCV genotypes 1, 2, or 3.[5]

GenotypeTreatment RegimenSVR12 Rate
1a Grazoprevir + this compound + Uprifosbuvir (8 weeks)93% (39/42)
1b Grazoprevir + this compound + Uprifosbuvir (8 weeks)98% (45/46)
2 Grazoprevir + this compound + Uprifosbuvir (8 weeks)86% (54/63)
3 Grazoprevir + this compound + Uprifosbuvir (8 weeks)95% (98/103)
C-BREEZE 1 Trial

This Phase 2 study assessed a two-drug combination of this compound (60 mg) and uprifosbuvir (450 mg) for 12 weeks in treatment-naive and experienced patients with or without cirrhosis across genotypes 1, 2, 3, 4, and 6.[6]

GenotypeTreatment RegimenSVR12 Rate
1a This compound + Uprifosbuvir (12 weeks)96% (52/54)
1b This compound + Uprifosbuvir (12 weeks)100% (15/15)
2 This compound + Uprifosbuvir (12 weeks)97% (28/29)
3 This compound + Uprifosbuvir (12 weeks)77% (30/39)
4 This compound + Uprifosbuvir (12 weeks)90% (18/20)
6 This compound + Uprifosbuvir (12 weeks)67% (2/3)

A subsequent Phase 3 trial (C-BREEZE 2) evaluated a higher dose of this compound (180 mg) in combination with uprifosbuvir, which showed improved efficacy in genotype 3-infected individuals.[7]

Experimental Protocols

HCV Replicon Luciferase Assay

This assay is a cornerstone for the in vitro evaluation of HCV inhibitors.

Cell Culture and Reagents:

  • Cell Line: Huh-7 cells stably harboring a subgenomic HCV replicon encoding a luciferase reporter gene (e.g., Renilla or Firefly luciferase).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% penicillin-streptomycin, and a selective agent (e.g., G418 at 0.5 mg/mL) to maintain the replicon.

  • Assay Medium: Culture medium without the selective agent.

  • This compound: Stock solution prepared in dimethyl sulfoxide (DMSO).

  • Luciferase Assay Reagent: Commercially available kit (e.g., Promega Renilla Luciferase Assay System).

Protocol:

  • Cell Seeding: Seed the replicon-containing Huh-7 cells in 96-well or 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well in assay medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of this compound in assay medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Add the diluted compound to the cells. Include a vehicle control (DMSO only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add passive lysis buffer and incubate for 15-20 minutes at room temperature with gentle shaking.

    • Add the luciferase assay substrate to each well and immediately measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the EC50 value, the concentration of this compound that inhibits luciferase activity by 50%, using a non-linear regression analysis of the dose-response curve.

In Vitro Resistance Selection

This method is used to identify amino acid substitutions in NS5A that confer resistance to this compound.

Protocol:

  • Cell Plating: Plate HCV replicon-containing cells in 6-well or 10-cm dishes at a low density.

  • Drug Selection: Add this compound to the culture medium at a concentration that is 5- to 10-fold higher than the EC50 value. Maintain a parallel culture without the inhibitor as a control.

  • Colony Formation: Replenish the medium with fresh this compound every 3-4 days. After 3-4 weeks, resistant cell colonies should become visible.

  • Colony Isolation and Expansion: Isolate individual colonies using cloning cylinders and expand them in the presence of the selective concentration of this compound.

  • Phenotypic Analysis: Determine the EC50 of this compound against the resistant cell clones to confirm the resistance phenotype.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region.

    • Sequence the PCR product to identify amino acid substitutions compared to the wild-type replicon sequence.

Visualizing Molecular Interactions and Workflows

HCV Replication Complex and this compound's Point of Intervention

HCV_Replication_Cycle cluster_host_cell Hepatocyte cluster_NS5A_Inhibition This compound Intervention HCV_RNA HCV Genomic RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (Membranous Web) HCV_RNA->Replication_Complex Template NS_Proteins Nonstructural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Virion_Assembly Virion Assembly New_HCV_RNA->Virion_Assembly HCV_Release HCV Release Virion_Assembly->HCV_Release This compound This compound NS5A NS5A This compound->NS5A Binds to NS5A->Replication_Complex Inhibits Function

Caption: this compound targets the HCV NS5A protein, a key component of the viral replication complex.

Experimental Workflow for In Vitro Efficacy Testing

Ruzasvir_Efficacy_Workflow start Start cell_culture Culture HCV Replicon Cells start->cell_culture treatment Treat Cells with this compound cell_culture->treatment compound_prep Prepare this compound Serial Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation luciferase_assay Perform Luciferase Assay incubation->luciferase_assay data_analysis Analyze Data (Calculate EC50) luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro efficacy of this compound using a replicon assay.

NS5A Interaction with Host Cell Signaling Pathways

NS5A_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway HCV_NS5A HCV NS5A PI3K PI3K HCV_NS5A->PI3K Activates Grb2 Grb2 HCV_NS5A->Grb2 Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Regulates

Caption: HCV NS5A modulates host cell signaling to promote survival and inhibit apoptosis.

Conclusion

The comprehensive in vitro and clinical data strongly validate the HCV NS5A protein as the core target of this compound across all major HCV genotypes. This compound exhibits potent picomolar activity against wild-type viruses and maintains significant efficacy against common resistance-associated substitutions. The high SVR rates observed in clinical trials underscore its effectiveness as a key component of combination therapies for the treatment of chronic hepatitis C. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of antiviral drug development. The continued study of NS5A inhibitors like this compound will undoubtedly contribute to the ongoing efforts to eradicate HCV infection worldwide.

References

Physicochemical Characteristics of Ruzasvir Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ruzasvir, a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). The information presented herein is intended to support research, development, and formulation activities involving this antiviral compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.

Introduction

This compound (formerly MK-8408) is a second-generation NS5A inhibitor that has demonstrated significant antiviral activity against a broad range of HCV genotypes and common resistance-associated substitutions.[1] Its complex molecular structure, featuring a unique tetracyclic indole core, contributes to its favorable pharmacokinetic profile and high barrier to resistance.[1] A thorough understanding of its physicochemical properties is paramount for the development of stable, bioavailable, and effective pharmaceutical dosage forms. This guide details key characteristics of this compound powder, including its identity, solubility, stability, and solid-state properties.

General Properties of this compound

A summary of the fundamental properties of this compound is provided below.

PropertyValue
Chemical Name methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-6-(2-cyclopropyl-1,3-thiazol-5-yl)-1-fluoro-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6H-indolo[1,2-c][2][3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Molecular Formula C₄₉H₅₅FN₁₀O₇S
Molecular Weight 947.1 g/mol
CAS Number 1613081-64-3
Appearance Off-white to yellow powder (typical)
Storage Conditions Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.

Physicochemical Data

The following tables summarize the key physicochemical parameters of this compound powder.

Table 3.1: Solubility Data
SolventSolubilityMethod Reference
Water0.00425 mg/mLPredicted (ALOGPS)
Dimethyl Sulfoxide (DMSO)10 mMExperimental
Table 3.2: Partition and Ionization Data
ParameterValueMethod Reference
logP5.46Predicted (ALOGPS)
logP5.98Predicted (Chemaxon)
logS-5.4Predicted (ALOGPS)
pKa (Strongest Acidic)11.07Predicted (Chemaxon)
pKa (Strongest Basic)6.04Predicted (Chemaxon)
Polar Surface Area201.69 ŲPredicted (Chemaxon)
Hydrogen Bond Donors4Predicted (Chemaxon)
Hydrogen Bond Acceptors8Predicted (Chemaxon)

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound powder. Where specific published methods for this compound are not available, generalized protocols based on standard pharmaceutical industry practices are described.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A representative HPLC method for the determination of this compound purity and for use in further experiments such as solubility and stability studies is described below. This method is based on information from published pharmacokinetic analyses.[4]

  • Instrumentation: Agilent 1200 series HPLC or equivalent with a Diode Array Detector (DAD) and a single quadrupole Mass Spectrometer (MSD).[2]

  • Column: Waters X-Bridge Shield RP18, 50 mm x 2.1 mm, 5 µm particle size.[2]

  • Mobile Phase A: 0.2% Ammonium Hydroxide in Water.[4]

  • Mobile Phase B: 0.2% Ammonium Hydroxide in Acetonitrile.[4]

  • Gradient Program:

    • 0 - 0.8 min: 35% B

    • 0.81 - 2.0 min: 60% B

    • 2.01 - 3.0 min: 85% B

    • 3.1 - 4.5 min: 35% B

  • Flow Rate: 0.7 mL/min.[4]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 260 nm or based on UV scan) and/or MS detection.

  • Sample Preparation: Accurately weigh and dissolve this compound powder in a suitable solvent (e.g., DMSO or a mixture of mobile phases) to a known concentration.

Aqueous Solubility Determination (Shake-Flask Method)

This is a generalized protocol for determining the equilibrium aqueous solubility of this compound.

  • Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC-UV system.

  • Procedure:

    • Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, and 6.8) to mimic physiological conditions.

    • Add an excess amount of this compound powder to a known volume of each buffer solution in a sealed container.

    • Place the containers in an orbital shaker set at a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension.

    • Immediately centrifuge the aliquot at high speed (e.g., 14,000 rpm) to separate the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC method.

    • Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved this compound.

    • Equilibrium is reached when consecutive measurements show no significant change in concentration.

Stability-Indicating Method and Forced Degradation Studies

This generalized protocol describes how to assess the stability of this compound under various stress conditions.

  • Objective: To develop a stability-indicating analytical method and to identify potential degradation products.

  • Methodology: A validated HPLC method, as described in section 4.1, capable of separating the intact drug from its degradation products should be used.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: Reflux this compound solution in 0.1 N HCl at 80 °C for a specified period.

    • Base Hydrolysis: Reflux this compound solution in 0.1 N NaOH at 80 °C for a specified period.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105 °C) in an oven.

    • Photostability: Expose this compound powder and solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting degradants.

Solid-State Characterization

This is a generalized protocol for analyzing the crystalline nature of this compound powder.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation).

  • Sample Preparation: A thin layer of this compound powder is gently packed into a sample holder.

  • Analysis Parameters:

    • Voltage and Current: e.g., 40 kV and 40 mA.

    • Scan Range (2θ): e.g., 2° to 40°.

    • Step Size: e.g., 0.02°.

    • Scan Speed: e.g., 1°/min.

  • Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks, indicative of crystalline material, or a broad halo, suggesting an amorphous nature.

This generalized protocol is for determining the thermal properties of this compound, such as its melting point and purity.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of this compound powder into an aluminum pan and hermetically seal it.

  • Analysis Parameters:

    • Heating Rate: e.g., 10 °C/min.

    • Temperature Range: e.g., 25 °C to 300 °C.

    • Atmosphere: Inert nitrogen purge at a constant flow rate.

  • Data Analysis: The DSC thermogram is analyzed for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

This generalized protocol is used to evaluate the thermal stability and solvent/water content of this compound powder.

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh a sample (5-10 mg) of this compound powder into a tared TGA pan.

  • Analysis Parameters:

    • Heating Rate: e.g., 10 °C/min.

    • Temperature Range: e.g., 25 °C to 500 °C.

    • Atmosphere: Inert nitrogen purge.

  • Data Analysis: The TGA curve shows weight loss as a function of temperature, indicating decomposition or the loss of volatiles.

Mandatory Visualizations

Mechanism of Action: Inhibition of HCV NS5A

This compound targets the HCV NS5A protein, which is a critical component of the viral replication complex. By binding to NS5A, this compound disrupts its function, thereby inhibiting viral RNA replication and virion assembly.

Ruzasvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A_Protein NS5A Protein Polyprotein->NS5A_Protein Proteolytic Cleavage Replication_Complex Replication Complex Formation NS5A_Protein->Replication_Complex Viral_RNA_Replication Viral RNA Replication Replication_Complex->Viral_RNA_Replication Virion_Assembly Virion Assembly Viral_RNA_Replication->Virion_Assembly This compound This compound This compound->NS5A_Protein Inhibition Inhibition Inhibition->Replication_Complex

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound powder.

Physicochemical_Characterization_Workflow cluster_Initial_Assessment Initial Assessment cluster_Identification Identification & Purity cluster_Solubility_Permeability Solubility & Permeability cluster_Solid_State Solid-State Properties cluster_Stability Stability Assessment Start This compound Powder Sample Appearance Appearance & Organoleptic Properties Start->Appearance HPLC_Purity HPLC Purity & Assay Appearance->HPLC_Purity LCMS_Identity LC-MS Identity Confirmation HPLC_Purity->LCMS_Identity Aqueous_Solubility Aqueous Solubility (pH-dependent) LCMS_Identity->Aqueous_Solubility LogP_pKa logP & pKa Determination Aqueous_Solubility->LogP_pKa PXRD Powder X-ray Diffraction (PXRD) LogP_pKa->PXRD DSC_TGA DSC & TGA PXRD->DSC_TGA Hygroscopicity Hygroscopicity DSC_TGA->Hygroscopicity Forced_Degradation Forced Degradation Studies Hygroscopicity->Forced_Degradation Stability_Indicating_Method Stability-Indicating Method Development Forced_Degradation->Stability_Indicating_Method End Comprehensive Physicochemical Profile Stability_Indicating_Method->End

Caption: A logical workflow for the physicochemical characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Cell-based HCV Replicon Assay for Evaluating Ruzasvir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) is a significant global health issue, causing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The discovery of direct-acting antiviral agents (DAAs) has revolutionized HCV treatment.[2] These agents target key viral proteins essential for replication, such as the NS3/4A protease, the NS5B RNA-dependent RNA polymerase, and the NS5A phosphoprotein.[2]

The HCV Nonstructural Protein 5A (NS5A) is a multifunctional phosphoprotein crucial for both viral RNA replication and the assembly of new virus particles.[3][4] It plays a central role in the formation of the membranous web, the site of viral replication.[3] This makes NS5A a highly attractive target for antiviral therapy.

Ruzasvir (formerly MK-8408) is a potent, pangenotype NS5A inhibitor.[1][2] It has demonstrated powerful antiviral activity against all major HCV genotypes in preclinical studies.[1][2] The cell-based HCV replicon assay is an indispensable tool for evaluating the in vitro potency of compounds like this compound.[5] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) capable of autonomous replication, allowing for the direct measurement of viral replication inhibition by antiviral compounds.[6][7]

Principle of the HCV Replicon Assay

The HCV replicon system is the cornerstone for screening and characterizing HCV inhibitors.[5][8] These systems are typically based on human hepatoma cell lines (Huh-7) that are permissive for HCV replication.[6] Subgenomic replicons, which contain the HCV nonstructural proteins (NS3 to NS5B) necessary for RNA replication but lack the structural proteins, are introduced into these cells.[7]

To facilitate the quantification of viral replication, these replicons are often engineered to express a reporter gene, such as firefly luciferase, or a selectable marker, like the neomycin phosphotransferase gene (neo), which confers resistance to the antibiotic G418.[5][6][7] When an antiviral compound like this compound inhibits HCV replication, the expression of the reporter protein decreases, which can be easily and accurately quantified. This allows for the determination of the compound's potency, typically expressed as the 50% effective concentration (EC50).[5][9]

Mechanism of Action of this compound

This compound targets the HCV NS5A protein.[1] The precise mechanism of NS5A inhibitors is complex, but they are known to act at two key stages of the HCV lifecycle: RNA replication and virion assembly.[3][4] By binding to NS5A, this compound is thought to prevent the proper function of the replication complex and disrupt the formation of the membranous web, which is essential for synthesizing new viral RNA.[3] This inhibition of NS5A function leads to a potent suppression of HCV replication.[10]

Mechanism of this compound Action in HCV Replication cluster_host_cell Hepatocyte HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins NS3-NS5B Proteins Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (Membranous Web) NS_Proteins->Replication_Complex Formation New_HCV_RNA New (+) RNA Genomes Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Polyprotein Translation Virion_Assembly Virion Assembly & Egress New_HCV_RNA->Virion_Assembly This compound This compound (NS5A Inhibitor) Inhibition This compound->Inhibition Inhibition->Replication_Complex Inhibits Function

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound against various HCV genotypes using cell-based replicon assays.

Table 1: Pangenotype Antiviral Activity of this compound in HCV Replicon Cells

HCV Genotype Replicon Cell Line EC50 (pM)
1a Huh-7 4
1b Huh-7 2
2a Huh-7.5 2
3a Huh-7 1
4a Huh-7 1
5a Huh-7 2
6a Huh-7 2
7a Huh-7.5 3

Data sourced from Asante-Appiah et al., 2018.[1][2]

Table 2: Activity of this compound Against Common NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a

NS5A Substitution EC50 (pM) Fold Change vs. Wild-Type
Wild-Type 4 1.0
M28T 12 3.0
Q30H 13 3.3
Q30R 15 3.8
L31V 12 3.0
Y93H 18 4.5
Y93N 10 2.5

Data represents typical values observed in transient replicon assays.[2]

Table 3: Cytotoxicity Profile of this compound

Cell Line Assay Method CC50 (µM)
Huh-7 Cellular ATP content > 10
HepG2 Cellular ATP content > 10
MT-4 Cellular ATP content > 10

CC50 (50% cytotoxic concentration) values indicate a lack of significant cytotoxicity.[1]

Detailed Experimental Protocols

This section provides a detailed methodology for determining the antiviral potency of this compound using an HCV subgenomic replicon assay with a luciferase reporter.

HCV Replicon Assay Workflow start Start plate_cells Plate Huh-7 Replicon Cells in 96-well plates start->plate_cells end End add_compound Add Serial Dilutions of this compound plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luc Measure Luciferase Activity (HCV Replication) lyse_cells->measure_luc measure_tox Measure Cell Viability (Cytotoxicity Assay) lyse_cells->measure_tox analyze Calculate EC50 & CC50 Values measure_luc->analyze measure_tox->analyze analyze->end

Caption: Experimental workflow for the cell-based HCV replicon assay.

Materials and Reagents
  • Cells: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a firefly luciferase reporter gene.

  • Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 0.5 mg/mL G418 for selection.

  • Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Plates: White, opaque 96-well cell culture plates for luciferase measurement. Clear 96-well plates for cytotoxicity assay.

  • Reagents:

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Luciferase Assay System (e.g., Promega Bright-Glo™)

    • Cytotoxicity Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • DMSO (cell culture grade)

Cell Culture and Maintenance
  • Culture the Huh-7 replicon cells in T-75 flasks with complete DMEM supplemented with G418 to maintain the replicon.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency. Do not allow cells to become over-confluent.

HCV Replicon Assay Procedure
  • Cell Plating:

    • Harvest the Huh-7 replicon cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cells, resuspend in fresh medium (without G418 for the assay), and perform a cell count.

    • Dilute the cells to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound stock solution in culture medium. A typical starting concentration is 1 nM, followed by 10-fold or 3-fold dilutions. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Include "cells only" (no compound) wells as a negative control (0% inhibition) and wells with a known potent inhibitor as a positive control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted this compound or controls to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

Measurement of HCV Replication (Luciferase Assay)
  • After the 72-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 100 µL of the luciferase reagent to each well.

  • Mix gently by orbital shaking for 5-10 minutes to ensure complete cell lysis.

  • Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the level of HCV replicon RNA.

Measurement of Cytotoxicity
  • A parallel plate should be set up under identical conditions to assess cytotoxicity.

  • After the 72-hour incubation, perform a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.

  • This assay measures cellular ATP levels, which correlate with the number of viable cells. Measure the luminescence on a luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Normalize the raw luminescence data. The "cells only" control represents 0% inhibition, and background (wells with no cells) represents 100% inhibition.

    • Percent Inhibition = 100 * [1 - (Signal_Compound - Signal_Background) / (Signal_Control - Signal_Background)]

  • Determine EC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the EC50 value. The EC50 is the concentration of this compound that inhibits HCV replication by 50%.

  • Determine CC50:

    • Using the data from the cytotoxicity assay, calculate the percent cell viability relative to the "cells only" control.

    • Plot the percent viability against the logarithm of the this compound concentration and use a dose-response curve fit to determine the CC50 value (the concentration that reduces cell viability by 50%).

  • Calculate Selectivity Index (SI):

    • The SI is a measure of the compound's therapeutic window.

    • SI = CC50 / EC50. A higher SI value indicates a more favorable safety profile.

Conclusion

The cell-based HCV replicon assay is a robust, reliable, and highly sensitive method for evaluating the antiviral activity of NS5A inhibitors like this compound.[5] The protocol described provides a clear framework for determining compound potency (EC50) and cytotoxicity (CC50) in a high-throughput format.[11] The picomolar potency of this compound across all major HCV genotypes and its activity against common resistance-associated variants highlight its potential as a key component in HCV treatment regimens.[1][2] This assay is fundamental for the discovery and development of new DAAs, aiding researchers in characterizing compound profiles and selecting candidates for further clinical investigation.

References

Application Notes and Protocols for Generating Ruzasvir-Resistant HCV Mutants in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a critical component of the HCV replication complex, and its inhibition represents a key strategy in direct-acting antiviral (DAA) therapies.[1][4] The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy.[5][6] Therefore, the in vitro generation and characterization of drug-resistant mutants are essential for understanding resistance mechanisms, evaluating the genetic barrier to resistance of new antiviral compounds, and guiding the development of next-generation inhibitors.[7][8][9]

This document provides detailed application notes and protocols for the generation of this compound-resistant HCV mutants in vitro using the HCV replicon system. The HCV replicon system is a well-established cell-based assay that allows for the study of HCV RNA replication and the selection of resistance-associated substitutions (RASs) in a controlled laboratory setting.[4][5][6][7]

Mechanism of Action of this compound

This compound targets the HCV NS5A protein, a multifunctional phosphoprotein essential for both viral RNA replication and virion assembly.[1] While the precise mechanism is not fully elucidated, NS5A inhibitors are believed to induce a conformational change in the protein, disrupting its function within the replication complex.[3] this compound has demonstrated potent antiviral activity across all major HCV genotypes with 50% effective concentrations (EC50s) in the picomolar range.[1][2]

Data on this compound Resistance

The primary method for generating this compound-resistant HCV mutants is through prolonged exposure of HCV replicon-harboring cells to increasing concentrations of the drug. This selection pressure leads to the emergence of colonies with mutations in the NS5A coding region that confer reduced susceptibility to this compound.

Table 1: De Novo Resistance Selection with this compound in HCV Replicons of Various Genotypes
GenotypeConcentration of this compound (multiple of EC90)Number of Resistant ColoniesResistance-Associated Substitutions (RASs) Detected
GT1a1,000x3M28T + Q30R, L31V + Y93C
GT1b10x4No RAS detected
GT2a1,000x228F28S, Y93H
GT2b1,000x>300M31V, Y93H
GT31,000x52A30D, L31F, E92K, Y93H
GT4100x2L30H, M31L, R73K, Y93H
GT51,000x288L28F, L31F, L31S
GT61,000x113F28S, L31F

Data summarized from "In Vitro Antiviral Profile of this compound, a Potent and Pangenotype Inhibitor of Hepatitis C Virus NS5A".[1]

Table 2: Fold-Change in this compound EC50 Conferred by Selected RASs

Experimental Protocols

The following protocols provide a detailed methodology for generating and characterizing this compound-resistant HCV mutants using a bicistronic subgenomic HCV replicon system that expresses a selectable marker, such as neomycin phosphotransferase (neo).

Protocol 1: Establishment of Stable HCV Replicon Cell Lines

This protocol describes the generation of a stable cell line that continuously replicates the HCV replicon.

Materials:

  • Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

  • HCV replicon plasmid DNA (containing the NS3-NS5B coding region and a neomycin resistance gene)

  • ScaI restriction enzyme

  • MEGAscript T7 kit (or equivalent for in vitro transcription)

  • Electroporator and 0.4-cm gap cuvettes

  • G418 (Geneticin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Linearize Replicon Plasmid: Linearize the HCV replicon plasmid DNA with ScaI restriction enzyme. Purify the linearized DNA.

  • In Vitro Transcription: Synthesize HCV replicon RNA from the linearized plasmid using the MEGAscript T7 kit according to the manufacturer's instructions.

  • Cell Preparation: Grow Huh-7 cells to 70-80% confluency. On the day of electroporation, harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • Electroporation: Mix 10 µg of the in vitro-transcribed HCV replicon RNA with 400 µL of the cell suspension. Transfer the mixture to a 0.4-cm gap electroporation cuvette. Electroporate at 270 V and 960 µF.

  • Cell Plating: After electroporation, allow the cells to recover at room temperature for 10 minutes. Resuspend the cells in 30 mL of complete DMEM and plate into 100-mm dishes.

  • G418 Selection: 24 hours post-electroporation, replace the medium with complete DMEM containing 0.5-1.0 mg/mL of G418.

  • Establishment of Stable Cells: Maintain the cells under G418 selection, changing the medium every 3-4 days. G418-resistant colonies should become visible in 3-4 weeks.

  • Expansion of Resistant Colonies: Pick individual G418-resistant colonies using cloning cylinders or by scraping, and expand them in separate culture vessels containing G418 selection medium.

  • Verification of HCV Replication: Confirm HCV RNA replication in the expanded clones by RT-qPCR for the HCV genome or by detecting HCV proteins (e.g., NS5A) via Western blot.

Protocol 2: Selection of this compound-Resistant Mutants

This protocol details the process of applying drug pressure to the stable replicon cell lines to select for resistant mutants.

Materials:

  • Established stable HCV replicon cell line

  • Complete DMEM with G418

  • This compound (stock solution in DMSO)

  • 100-mm tissue culture dishes

Procedure:

  • Cell Seeding: Seed the stable HCV replicon cells in 100-mm dishes at a low density (e.g., 1 x 10^5 cells per dish) in complete DMEM containing G418.

  • Initiation of this compound Selection: The following day, replace the medium with selection medium containing G418 and a starting concentration of this compound. The initial concentration is typically 10- to 100-fold the EC50 or EC90 value for the wild-type replicon.

  • Maintenance of Selection Pressure: Change the selection medium twice a week. Do not passage the cells.

  • Monitoring for Resistant Colonies: Observe the plates for the emergence of resistant colonies, which typically become visible after 3-4 weeks of selection.

  • Isolation of Resistant Colonies: Once colonies are of a sufficient size, pick individual colonies and expand them in medium containing the same concentration of this compound used for their selection.

  • Dose-Escalation (Optional): To select for higher levels of resistance, the expanded resistant colonies can be subjected to gradually increasing concentrations of this compound.

Protocol 3: Genotypic and Phenotypic Characterization of Resistant Mutants

This protocol describes the analysis of the selected resistant colonies to identify the mutations responsible for resistance and to quantify the degree of resistance.

Materials:

  • Expanded this compound-resistant replicon cell colonies

  • RNA extraction kit

  • RT-PCR reagents with primers specific for the HCV NS5A region

  • DNA sequencing service or equipment

  • Site-directed mutagenesis kit

  • Luciferase reporter HCV replicon plasmid (for transient replication assays)

  • Luciferase assay system

Procedure:

Part A: Genotypic Analysis

  • RNA Extraction: Extract total RNA from the expanded this compound-resistant cell colonies.

  • RT-PCR: Perform RT-PCR to amplify the NS5A coding region from the extracted RNA.

  • DNA Sequencing: Sequence the amplified PCR products to identify mutations in the NS5A gene compared to the wild-type replicon sequence.

Part B: Phenotypic Analysis

  • Site-Directed Mutagenesis: Introduce the identified NS5A mutations (individually or in combination) into a wild-type HCV replicon plasmid (preferably a luciferase reporter replicon for easier quantification of replication).

  • Transient Replication Assay: a. Perform in vitro transcription of the wild-type and mutant replicon RNAs. b. Electroporate these RNAs into Huh-7 cells. c. Plate the transfected cells in 96-well plates. d. 24 hours post-transfection, add a serial dilution of this compound to the cells. e. After 72 hours of incubation, measure HCV replication by quantifying luciferase activity.

  • EC50 Determination and Fold-Resistance Calculation: a. Plot the this compound concentration versus the percentage of replication inhibition for both wild-type and mutant replicons. b. Calculate the EC50 value (the concentration of this compound that inhibits 50% of replication) for each. c. Calculate the fold-resistance by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

Experimental Workflow for Generating this compound-Resistant HCV Mutants

G cluster_0 Phase 1: Stable Replicon Cell Line Generation cluster_1 Phase 2: this compound Resistance Selection cluster_2 Phase 3: Characterization of Resistant Mutants p1 HCV Replicon Plasmid (with neo resistance gene) p2 In Vitro Transcription p1->p2 p3 Electroporation into Huh-7 Cells p2->p3 p4 G418 Selection (3-4 weeks) p3->p4 p5 Isolation and Expansion of Stable Replicon Cell Clones p4->p5 s1 Culture Stable Replicon Cells with this compound (e.g., 10-1000x EC90) p5->s1 s2 Incubation for 3-4 weeks s1->s2 s3 Emergence of Resistant Colonies s2->s3 s4 Isolation and Expansion of This compound-Resistant Clones s3->s4 c1 RNA Extraction s4->c1 c2 RT-PCR and Sequencing of NS5A Gene c1->c2 c3 Identification of Resistance-Associated Substitutions (RASs) c2->c3 c4 Site-Directed Mutagenesis (Introduce RASs into WT Replicon) c3->c4 c5 Transient Replication Assay (EC50 Determination) c4->c5 c6 Calculation of Fold-Resistance c5->c6

Caption: Workflow for generating and characterizing this compound-resistant HCV mutants.

Logical Relationship of Resistance Analysis

G wt Wild-Type HCV Replicon selection Selection Pressure (in vitro culture) wt->selection drug This compound (NS5A Inhibitor) drug->selection mutant This compound-Resistant Mutant Replicon selection->mutant genotype Genotypic Analysis (NS5A Sequencing) mutant->genotype phenotype Phenotypic Analysis (EC50 Fold-Change) mutant->phenotype ras Identified RASs (e.g., Y93H, L31V) genotype->ras

Caption: Logical flow from drug pressure to resistance characterization.

References

Application Notes and Protocols: Utilizing Ruzasvir to Elucidate NS5A Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzasvir (formerly MK-8408) is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4][5][6][7] NS5A is a multifunctional phosphoprotein essential for the HCV life cycle, playing critical roles in viral RNA replication, assembly, and modulation of host cellular pathways through a complex network of protein-protein interactions.[8][9] this compound's high affinity and specificity for NS5A make it an invaluable tool for dissecting these interactions, thereby providing insights into HCV pathogenesis and aiding in the development of novel antiviral therapies.

These application notes provide a comprehensive overview of how this compound can be employed as a chemical probe to study NS5A protein-protein interactions. Detailed protocols for key experimental assays are provided to facilitate research in this area.

Data Presentation: Antiviral Activity of this compound

This compound exhibits potent antiviral activity against a wide range of HCV genotypes and common resistance-associated substitutions (RASs). The following tables summarize its efficacy, providing key quantitative data for researchers.

Table 1: Pangenotypic Antiviral Activity of this compound

HCV GenotypeReplicon Cell LineEC50 (pM)
1aHuh72
1bHuh71
2aHuh-7.54
2bHuh72
3aHuh72
4aHuh71
5aHuh72
6aHuh72
7aHuh74

Data sourced from in vitro studies.[4]

Table 2: Activity of this compound Against NS5A Resistance-Associated Substitutions (RASs) in Genotype 1a

NS5A SubstitutionFold Change in EC50 vs. Wild-Type
M28G>100
M28T1.5
Q30H1.2
Q30R0.8
L31V1.1
Y93H2.5
Y93N1.3

Data reflects the potency of this compound against common RASs, highlighting its high barrier to resistance.[4]

Experimental Protocols

HCV Replicon Assay for Assessing this compound's Impact on Viral Replication

This protocol details the use of a luciferase-based HCV replicon assay to quantify the inhibitory effect of this compound on viral RNA replication.[2][10][11][12][13]

Objective: To determine the EC50 and EC90 values of this compound in cells harboring an HCV replicon.

Materials:

  • Huh-7 cell lines stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., Renilla or Firefly luciferase).[10]

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418.

  • This compound (MK-8408).

  • DMSO (vehicle control).

  • Luciferase assay reagent.

  • 96-well or 384-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the HCV replicon cells in 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C and 5% CO2 overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 µM, with 3-fold serial dilutions. Also, prepare a DMSO-only control.

  • Treatment: Add the diluted this compound and DMSO controls to the cells. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the luciferase readings to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration.

    • Calculate the EC50 and EC90 values using a non-linear regression analysis (e.g., four-parameter logistic curve).

Co-Immunoprecipitation (Co-IP) to Investigate this compound's Effect on NS5A Interactions

This protocol is designed to assess whether this compound can disrupt the interaction between NS5A and a putative binding partner (e.g., NS5B, Cyclophilin A).[14][15]

Objective: To determine if this compound inhibits the formation of a specific NS5A protein complex.

Materials:

  • Huh-7 cells co-transfected with plasmids expressing tagged NS5A (e.g., HA-tag) and a tagged binding partner (e.g., FLAG-tag).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibody against the tag of the "bait" protein (e.g., anti-HA antibody).

  • Protein A/G agarose beads.

  • This compound and DMSO.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for detecting both tagged proteins.

Protocol:

  • Cell Culture and Treatment: Culture the co-transfected Huh-7 cells and treat them with varying concentrations of this compound or DMSO for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with the "bait" antibody overnight at 4°C.

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against both the "bait" and "prey" tags to detect the co-immunoprecipitated proteins.

  • Analysis: Compare the amount of co-precipitated "prey" protein in this compound-treated samples to the DMSO control to determine if the interaction is disrupted.

Förster Resonance Energy Transfer (FRET) Assay to Monitor this compound-Induced Conformational Changes in NS5A

This protocol utilizes FRET to investigate if this compound alters the conformation of NS5A or its proximity to another protein within living cells.[16][17]

Objective: To measure changes in FRET efficiency between two fluorophores attached to NS5A or between NS5A and an interacting protein in the presence of this compound.

Materials:

  • Huh-7 cells.

  • Expression vectors for NS5A fused to a donor fluorophore (e.g., CFP) and either another region of NS5A or an interacting protein fused to an acceptor fluorophore (e.g., YFP).

  • This compound and DMSO.

  • Confocal microscope equipped for FRET imaging.

  • Image analysis software for FRET quantification.

Protocol:

  • Cell Transfection and Treatment: Co-transfect Huh-7 cells with the FRET pair expression vectors. After 24 hours, treat the cells with different concentrations of this compound or DMSO.

  • Live-Cell Imaging: After a suitable incubation period (e.g., 24 hours), perform live-cell imaging using a confocal microscope.

  • FRET Measurement: Acquire images in the donor, acceptor, and FRET channels. Calculate the FRET efficiency using a standard method such as acceptor photobleaching or sensitized emission.

  • Data Analysis: Compare the FRET efficiency in this compound-treated cells to that in DMSO-treated cells. A significant change in FRET efficiency would indicate a conformational change in NS5A or a change in the proximity of the interacting proteins.

Visualizations of Pathways and Workflows

NS5A Signaling and Interaction Pathway

The following diagram illustrates the central role of NS5A in the HCV life cycle and its interaction with various host and viral proteins, which can be studied using this compound.

NS5A_Pathway cluster_virus HCV Replication Complex cluster_host Host Factors NS5A NS5A NS5B NS5B (Polymerase) NS5A->NS5B Interaction HCV_RNA HCV RNA NS5A->HCV_RNA Binding CypA Cyclophilin A NS5A->CypA Interaction PI3K PI3K NS5A->PI3K Activation Grb2 Grb2 NS5A->Grb2 Interaction NS3_4A NS3/4A (Protease) Akt Akt PI3K->Akt Activation This compound This compound This compound->NS5A Inhibition

Caption: Overview of NS5A interactions within the HCV replication complex and with host cell factors.

Experimental Workflow for Co-Immunoprecipitation

This diagram outlines the key steps in a co-immunoprecipitation experiment designed to test the effect of this compound on NS5A protein interactions.

CoIP_Workflow start Start: Co-transfected cells treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-tag Ab lysis->ip wash Wash beads ip->wash elution Elute proteins wash->elution western SDS-PAGE and Western Blot elution->western analysis Analyze disruption of interaction western->analysis

Caption: Co-immunoprecipitation workflow to study this compound's effect on NS5A interactions.

Logical Flow for FRET-Based Analysis

This diagram illustrates the logical flow of a FRET experiment to assess this compound-induced conformational changes in NS5A.

FRET_Logic start Start: Cells expressing NS5A-FRET pair treatment Treat with this compound start->treatment imaging Live-cell confocal microscopy treatment->imaging fret_measurement Measure FRET efficiency imaging->fret_measurement comparison Compare FRET in treated vs. untreated cells fret_measurement->comparison change Conformational change or altered interaction comparison->change Significant difference no_change No significant change comparison->no_change No significant difference

Caption: Logical workflow for FRET analysis of this compound's impact on NS5A conformation.

References

Application Notes and Protocols for In Vitro Synergy Testing of Ruzasvir with Other Direct-Acting Antivirals (DAAs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ruzasvir (formerly MK-8408) is a potent, next-generation, pangenotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4][5][6] The current standard of care for HCV infection involves combination therapy with multiple direct-acting antivirals (DAAs) that target different viral proteins. This multi-pronged approach is crucial to enhance efficacy, shorten treatment duration, and overcome the emergence of drug-resistant variants.[3][7] These application notes provide a summary of the in vitro synergistic activity of this compound when combined with other classes of DAAs and detail the experimental protocols for assessing these synergistic interactions.

Rationale for Combination Therapy

HCV replication is a complex process involving several viral proteins, including the NS3/4A protease, NS5A replication complex inhibitor, and the NS5B RNA-dependent RNA polymerase.[7] DAAs are designed to inhibit the function of these essential proteins. By combining drugs with different mechanisms of action, it is possible to achieve a synergistic effect, where the combined antiviral activity is greater than the sum of the individual drug effects.[8][9] In vitro studies have consistently demonstrated that combination therapies can prevent the emergence of resistance-associated substitutions (RASs).[1][10]

In Vitro Synergy of this compound with Other DAAs

In vitro studies have confirmed the synergistic or additive antiviral effects of this compound when combined with other classes of DAAs, with no evidence of antagonism.[1][2] These combinations have shown potent, pan-genotypic activity against HCV replication.

Data Presentation

The following table summarizes the observed in vitro interactions between this compound and other DAAs. The interactions are typically quantified using the Combination Index (CI) method developed by Chou-Talalay, where:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

DAA Combination Target HCV Genotype(s) Tested Observed Interaction Reference
This compound + BemnifosbuvirNS5A + NS5B PolymeraseGT1bSynergistic[11][12][13][14][15]
This compound + GrazoprevirNS5A + NS3/4A ProteaseNot SpecifiedAdditive to Synergistic[1][2]
This compound + UprifosbuvirNS5A + NS5B PolymeraseNot SpecifiedAdditive to Synergistic[1][2]

Experimental Protocols

The following protocols describe the key experiments for assessing the in vitro synergy of this compound with other DAAs. The primary method utilized is the HCV replicon assay.[16]

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This protocol is for determining the 50% effective concentration (EC50) of each DAA individually before performing synergy testing.

Objective: To determine the concentration of a single DAA that inhibits 50% of HCV replicon replication.

Materials:

  • Huh-7 or Huh-7.5 cells stably expressing an HCV replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and selection agent like G418).

  • DAAs of interest (this compound and combination partners).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the stable HCV replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the assay. Incubate overnight at 37°C with 5% CO2.

  • Drug Preparation: Prepare serial dilutions of each DAA in the cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the diluted DAAs. Include a "no-drug" control (vehicle only).

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of HCV replication for each drug concentration relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic regression model.

In Vitro Synergy Testing Using the Checkerboard Method

Objective: To evaluate the antiviral interaction (synergy, additivity, or antagonism) of this compound in combination with another DAA.

Procedure:

  • Cell Plating: Follow the same procedure as for the EC50 determination.

  • Drug Combination Preparation: Prepare a checkerboard dilution matrix. This involves making serial dilutions of this compound (Drug A) and the other DAA (Drug B) and then combining them in a 96-well plate so that each well has a unique combination of concentrations of the two drugs.

  • Treatment: Treat the cells with the drug combinations and incubate for 72 hours.

  • Data Acquisition: Measure the reporter gene activity (e.g., luciferase) as described previously.

  • Synergy Analysis: Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).[9][17][18][19] Software such as CompuSyn can be used for this analysis.[18]

Visualizations

HCV DAA Targets in the Replication Complex

The following diagram illustrates the different viral proteins targeted by the classes of DAAs discussed.

HCV_DAA_Targets cluster_replication_complex HCV Replication Complex cluster_DAAs Direct-Acting Antivirals (DAAs) NS3_4A NS3/4A Protease NS5A NS5A NS5B NS5B Polymerase Protease_Inhibitor Grazoprevir Protease_Inhibitor->NS3_4A Inhibits NS5A_Inhibitor This compound NS5A_Inhibitor->NS5A Inhibits Polymerase_Inhibitor Bemnifosbuvir Uprifosbuvir Polymerase_Inhibitor->NS5B Inhibits

Caption: Targets of different classes of HCV Direct-Acting Antivirals.

Experimental Workflow for Synergy Testing

The diagram below outlines the general workflow for conducting in vitro synergy studies.

Synergy_Workflow A Culture HCV Replicon Cells B EC50 Determination (Single Agents) A->B C Checkerboard Assay (Drug Combinations) A->C B->C D Measure Reporter Activity (e.g., Luciferase) C->D E Data Analysis (Chou-Talalay Method) D->E F Determine Interaction (Synergy, Additivity, Antagonism) E->F

Caption: Workflow for in vitro DAA synergy testing.

Conclusion

The in vitro data strongly support the combination of this compound with other DAAs, particularly NS5B polymerase inhibitors and NS3/4A protease inhibitors. The observed synergistic and additive interactions provide a strong rationale for the clinical development of this compound-based combination therapies for the treatment of HCV. The protocols outlined here provide a framework for researchers to conduct their own in vitro synergy studies.

References

Troubleshooting & Optimization

Ruzasvir Solubility and Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ruzasvir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The exact aqueous solubility of this compound is not widely published in public literature. However, as a complex organic molecule with a high molecular weight (947.09 g/mol ) and a lipophilic character, it is expected to have very low solubility in aqueous media, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2] For practical purposes, its solubility in aqueous buffers at physiological pH is likely to be in the low µg/mL range. It is, however, soluble in organic solvents like DMSO.[3]

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do to prevent this?

A2: This is a common issue when working with compounds that are poorly soluble in water. The DMSO keeps this compound in solution at high concentrations, but when diluted into an aqueous medium, the compound crashes out as it comes into contact with the water. To mitigate this, consider the following:

  • Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a co-solvent system: Incorporating a water-miscible co-solvent in your final aqueous solution can increase the solubility of this compound.

  • Employ surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, keeping it dispersed in the aqueous phase.[1]

  • Adjust the pH: Depending on the pKa of this compound, adjusting the pH of the aqueous buffer may increase its solubility.

Q3: What are the recommended starting points for developing a formulation to improve this compound's aqueous solubility?

A3: For early-stage research, a good starting point is to use a simple co-solvent system. For more advanced formulation development, amorphous solid dispersions and lipid-based formulations are highly effective strategies for improving the oral bioavailability of poorly soluble drugs.[2][4]

Troubleshooting Guides

Problem: Poor dissolution of this compound powder in aqueous buffer.

This guide provides a systematic approach to improving the solubility of this compound for in vitro experiments.

Workflow for Solubility Enhancement:

Solubility_Workflow start Start: this compound Powder ph_adjustment pH Adjustment start->ph_adjustment evaluation Evaluate Solubility (e.g., HPLC, UV-Vis) ph_adjustment->evaluation Test Solubility cosolvent Co-solvent Addition cosolvent->evaluation Test Solubility surfactant Surfactant Addition surfactant->evaluation Test Solubility complexation Complexation (e.g., Cyclodextrins) complexation->evaluation Test Solubility solid_dispersion Advanced Formulation (Solid Dispersion) end Optimized Solubilization solid_dispersion->end evaluation->cosolvent If insufficient evaluation->surfactant If insufficient evaluation->complexation If insufficient evaluation->solid_dispersion For in vivo / advanced studies evaluation->end If sufficient

Caption: A stepwise approach to enhancing this compound solubility.

1. pH Adjustment

  • Principle: The solubility of ionizable compounds can be significantly influenced by the pH of the medium.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Add an excess amount of this compound powder to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method like HPLC-UV.

2. Co-solvent Systems

  • Principle: Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

  • Protocol:

    • Select a biocompatible, water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400).

    • Prepare a series of aqueous solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 40% v/v).

    • Determine the saturation solubility of this compound in each co-solvent mixture following the procedure described for pH adjustment.

Hypothetical Solubility Data for this compound in Co-solvent Systems

Co-solvent System (in PBS pH 7.4)This compound Solubility (µg/mL)Fold Increase (vs. PBS alone)
PBS pH 7.4 (Control)1.51.0
10% Ethanol in PBS1510
20% Ethanol in PBS4530
10% PEG 400 in PBS2516.7
20% PEG 400 in PBS8053.3

3. Use of Surfactants

  • Principle: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[1]

  • Protocol:

    • Choose a non-ionic surfactant such as Tween® 80 or Cremophor® EL.

    • Prepare aqueous solutions of the surfactant at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

    • Determine the solubility of this compound in each surfactant solution as previously described.

Hypothetical Solubility Data for this compound with Surfactants

Surfactant (in Water)This compound Solubility (µg/mL)Fold Increase (vs. Water alone)
Water (Control)1.21.0
0.5% Tween® 805041.7
1.0% Tween® 80120100
0.5% Cremophor® EL7562.5
1.0% Cremophor® EL180150
Problem: Low oral bioavailability of this compound in animal studies.

For in vivo applications, more advanced formulation strategies are often necessary to improve absorption.

1. Amorphous Solid Dispersions (ASDs)

  • Principle: Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its dissolution rate and apparent solubility.[4] This is achieved by preventing the drug from crystallizing, which requires energy to overcome the crystal lattice for dissolution.

  • Experimental Workflow:

ASD_Workflow start This compound + Polymer (e.g., PVP, HPMC-AS) solvent_evap Solvent Evaporation (Spray Drying) start->solvent_evap melt_ext Melt Extrusion start->melt_ext asd_powder Amorphous Solid Dispersion Powder solvent_evap->asd_powder melt_ext->asd_powder characterization Characterization (DSC, XRD, SEM) asd_powder->characterization dissolution In Vitro Dissolution Testing characterization->dissolution invivo In Vivo Pharmacokinetic Study dissolution->invivo

Caption: Workflow for preparing and evaluating an amorphous solid dispersion.

  • Protocol (Spray Drying):

    • Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).

    • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).

    • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.

    • Collect the resulting powder.

    • Characterize the ASD for its amorphous nature (using DSC and XRD) and morphology (using SEM).

    • Perform in vitro dissolution studies to compare the release profile of the ASD with the crystalline drug.

2. Nanotechnology Approaches

  • Principle: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5][6]

  • Methods:

    • Nanosuspensions: These are dispersions of pure drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. They can be prepared by media milling or high-pressure homogenization.

    • Polymeric Nanoparticles: this compound can be encapsulated within biodegradable polymer nanoparticles (e.g., PLGA), which can protect the drug and potentially offer controlled release.[7]

Logical Relationship of Solubility Enhancement Techniques

logical_relationships cluster_simple Simple Methods (for in vitro) cluster_advanced Advanced Formulations (for in vivo) ph_adjustment pH Adjustment improved_dissolution Improved Dissolution Rate & Apparent Solubility ph_adjustment->improved_dissolution cosolvents Co-solvents cosolvents->improved_dissolution surfactants Surfactants surfactants->improved_dissolution solid_dispersion Solid Dispersions solid_dispersion->improved_dissolution nanotechnology Nanotechnology nanotechnology->improved_dissolution lipid_based Lipid-Based Systems (e.g., SMEDDS) lipid_based->improved_dissolution poor_solubility Poor Aqueous Solubility of this compound poor_solubility->ph_adjustment address poor_solubility->cosolvents address poor_solubility->surfactants address poor_solubility->solid_dispersion address poor_solubility->nanotechnology address poor_solubility->lipid_based address enhanced_bioavailability Enhanced Oral Bioavailability improved_dissolution->enhanced_bioavailability

Caption: Relationship between solubility issues and enhancement strategies.

References

Ruzasvir Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ruzasvir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during preclinical and experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (formerly MK-8408) is a potent, orally active, pan-genotype inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Its primary on-target effect is to bind to the NS5A protein, disrupting its function in viral RNA replication and virion assembly, thereby halting the HCV life cycle.[4][5]

Q2: What are the known off-target effects of this compound from preclinical and clinical studies?

A2: Preclinical and clinical studies have demonstrated that this compound has a favorable safety profile and a low risk of clinically significant off-target effects.[5] Specifically, in vitro studies have shown that this compound has a low potential for drug-drug interactions (DDIs) mediated by major cytochrome P450 (CYP) enzymes or OATP1B1 and OATP1B3 transporters. While this compound is a substrate for CYP3A, no major circulating metabolites have been identified.[4] The most common adverse events reported in clinical trials were generally mild and included fatigue and headache.[3]

Q3: The target of this compound, NS5A, is known to interact with many host cell proteins. Could this compound interfere with these host pathways?

A3: This is a critical consideration for any targeted therapy. The HCV NS5A protein interacts with a wide array of host cellular proteins to modulate signaling pathways involved in the interferon response, cell proliferation (such as the PI3K-Akt pathway), apoptosis, and cell cycle control.[6][7][8] While this compound is designed for high-affinity binding to the viral NS5A protein, it is prudent for researchers to investigate potential interactions with these host pathways in their experimental systems, especially when observing unexpected cellular phenotypes.

Q4: What is a logical workflow to investigate a suspected off-target effect of this compound?

A4: A systematic approach is recommended. Start with cell-based assays to confirm the phenotype (e.g., unexpected cytotoxicity, changes in cell signaling). Then, proceed to biochemical assays to identify potential unintended molecular targets. Finally, validate any identified off-target interactions in a relevant cellular context.

G cluster_0 Phase 1: Phenotypic Observation cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Validation & Mitigation phenotype Observe Unexpected Phenotype (e.g., cytotoxicity, altered signaling) biochem Biochemical Assays (Kinome Scan, Proteomics) phenotype->biochem Hypothesis-free cell_based Cell-Based Assays (Target Engagement, Pathway Analysis) phenotype->cell_based Hypothesis-driven validation Validate Off-Target in Relevant Cellular Model biochem->validation cell_based->validation mitigation Develop Mitigation Strategy (e.g., dose adjustment, counter-screen) validation->mitigation

Caption: A logical workflow for investigating off-target effects.

Troubleshooting Guides

Guide 1: Unexpected Cytotoxicity in Cell-Based Assays

This guide addresses scenarios where treatment with this compound results in higher-than-expected cell death in your in vitro models.

Observed Issue Potential Cause Troubleshooting Steps
High cytotoxicity in HCV replicon and non-replicon cell lines. 1. Off-target toxicity: this compound may be interacting with a host protein essential for cell survival. 2. Assay artifact: The compound may interfere with the cytotoxicity assay readout (e.g., formazan-based assays like MTT).[9] 3. Cell culture issues: Mycoplasma contamination or high cell passage number can sensitize cells.1. Orthogonal Assays: Use a different cytotoxicity assay based on an alternative mechanism (e.g., measure ATP levels with CellTiter-Glo, or membrane integrity with LDH release). 2. Dose-Response Curve: Perform a detailed dose-response analysis to determine the CC50 (50% cytotoxic concentration). 3. Counter-screen: Test in multiple, unrelated cell lines to see if the effect is cell-type specific. 4. Mycoplasma Testing: Regularly test cell cultures for mycoplasma.
Cytotoxicity observed only at very high concentrations. General compound insolubility or aggregation: At high concentrations, the compound may precipitate out of solution, causing non-specific stress to cells.Solubility Check: Visually inspect the media for precipitation under a microscope. Determine the kinetic solubility of this compound in your specific cell culture medium.
Cytotoxicity is observed, but the therapeutic index (CC50/EC50) is still high. On-target mediated cytotoxicity: Inhibition of NS5A in the context of the HCV replicon might interfere with host pathways that the virus manipulates for its survival, leading to cell death.Compare with other NS5A inhibitors: Test other well-characterized NS5A inhibitors to see if they produce a similar cytotoxic profile in your replicon system. This can help distinguish a class effect from a this compound-specific off-target effect.
Guide 2: Altered Host Cell Signaling Pathway

This guide is for when you observe unexpected changes in a cellular signaling pathway upon this compound treatment.

Observed Issue Potential Cause Troubleshooting Steps
Phosphorylation of a key signaling protein (e.g., Akt) is altered. 1. Off-target kinase inhibition/activation: this compound may be directly or indirectly modulating the activity of an upstream kinase or phosphatase. 2. Downstream effect of NS5A inhibition: In replicon cells, blocking NS5A function could restore normal signaling that was previously hijacked by the virus.1. Use Non-Replicon Cells: Repeat the experiment in the parental cell line (lacking the HCV replicon) to distinguish between on-target and off-target effects. If the effect persists, it is likely an off-target interaction. 2. In Vitro Kinase Assay: If a specific kinase is suspected, perform an in vitro kinase assay with recombinant enzyme and this compound to test for direct inhibition. 3. Kinome-wide Profiling: For an unbiased approach, use a kinome profiling service (e.g., KINOMEscan) to screen this compound against a large panel of kinases.[10][11]
Changes in gene expression related to a specific pathway. Off-target modulation of a transcription factor or upstream signaling component. 1. Pathway-Specific Reporter Assay: Use a luciferase reporter assay driven by a promoter responsive to the pathway of interest (e.g., an NF-κB or ISRE reporter). 2. Chemical Proteomics: Employ techniques like Kinobeads to pull down binding partners of this compound from cell lysates for identification by mass spectrometry.[12][13]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using an ATP-based Assay (e.g., CellTiter-Glo®)

This method is less prone to artifacts from compounds that interfere with metabolic dyes.

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight. Include wells for "no-cell" (media only) and "vehicle-only" controls.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Add vehicle (e.g., 0.1% DMSO) to control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence using a plate reader.

  • Analysis: Subtract the average "no-cell" background from all other measurements. Normalize the data to the vehicle-only control (representing 100% viability) and plot the results to determine the CC50 value.

Protocol 2: Off-Target Kinase Profiling using KINOMEscan®

This is a competitive binding assay to quantitatively measure the interaction of a compound with a large panel of kinases.

  • Compound Submission: Provide this compound to the service provider at a specified concentration.

  • Assay Principle: The test compound is incubated with a panel of human kinases, each tagged with a proprietary DNA tag. The mixture is then applied to an affinity resin that binds the kinase. The amount of kinase captured on the solid support is measured by quantifying the unique DNA tag via qPCR. If this compound binds to a kinase, it will prevent the kinase from binding to the resin, resulting in a reduced signal.

  • Data Analysis: The results are typically provided as a percentage of the DMSO control. A lower percentage indicates a stronger interaction. Data can be used to identify potential off-target kinases and determine their dissociation constants (Kd).

Signaling Pathway and Workflow Diagrams

The HCV NS5A protein is a phosphoprotein that acts as a central hub for modulating host cell functions to create a favorable environment for viral replication. This compound, by inhibiting NS5A, prevents these interactions.

G cluster_0 HCV Replication Complex NS5A HCV NS5A NS5B NS5B (Polymerase) NS5A->NS5B Interacts with HCV_RNA HCV RNA NS5A->HCV_RNA Binds PI3K_AKT PI3K/Akt Pathway (Proliferation, Survival) NS5A->PI3K_AKT Modulates IFN Interferon Signaling (Innate Immunity) NS5A->IFN Antagonizes CellCycle Cell Cycle Control NS5A->CellCycle Modulates This compound This compound This compound->NS5A Inhibits

Caption: this compound's on-target effect on the HCV NS5A protein and its host interactions.

This diagram illustrates that this compound directly inhibits the viral NS5A protein. NS5A itself interacts with numerous host pathways. An off-target effect would involve this compound directly interacting with a component of these host pathways (e.g., a kinase in the PI3K/Akt pathway), bypassing NS5A.

G start Start: Suspected Off-Target Effect is_cytotoxic Is the effect cytotoxic? start->is_cytotoxic is_signaling_change Is a signaling pathway altered? is_cytotoxic->is_signaling_change No ortho_cyto Perform Orthogonal Cytotoxicity Assays (e.g., ATP vs. LDH) is_cytotoxic->ortho_cyto Yes is_replicon_specific Does it occur in non-replicon cells? off_target_cyto Likely Off-Target Cytotoxicity is_replicon_specific->off_target_cyto Yes on_target_cyto Potential On-Target Effect (in replicon cells) is_replicon_specific->on_target_cyto No unbiased_screen Unbiased Screen: Kinome Scan or Chemical Proteomics is_replicon_specific->unbiased_screen Yes biased_screen Hypothesis-Driven: Western Blot, Reporter Assay is_replicon_specific->biased_screen Yes (if candidate known) is_signaling_change->is_replicon_specific Yes ortho_cyto->is_replicon_specific validate_hit Validate Hit in Cellular Context unbiased_screen->validate_hit biased_screen->validate_hit end Conclusion: Characterized Off-Target validate_hit->end

Caption: Decision tree for troubleshooting potential this compound off-target effects.

References

Technical Support Center: Refining Ruzasvir Delivery for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruzasvir in in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] NS5A is a critical component of the HCV replication complex, and by inhibiting this protein, this compound effectively blocks viral RNA replication and virion assembly.[5]

Q2: What are the known physicochemical properties of this compound?

This compound is a hydrophobic molecule, which presents challenges for in vivo delivery. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight947.10 g/mol --INVALID-LINK--
Chemical FormulaC49H55FN10O7S--INVALID-LINK--
Calculated XLogP36.4--INVALID-LINK--
SolubilitySoluble in DMSO--INVALID-LINK--

Q3: What is a suitable in vivo model for testing the efficacy of this compound?

An established and effective model is the HCV replicon mouse model.[6][7][8] This typically involves the subcutaneous or intrahepatic implantation of human hepatoma cells (e.g., Huh-7) that stably express an HCV replicon into immunocompromised mice (e.g., SCID mice).[6][7] The replicon often contains a reporter gene, such as luciferase, allowing for non-invasive monitoring of HCV replication levels.[6]

Q4: How does this compound's mechanism of action impact in vivo study design?

This compound targets the HCV NS5A protein, which is essential for viral replication.[5][9] This direct-acting antiviral mechanism leads to a rapid decline in viral RNA levels.[10] Therefore, in vivo efficacy studies can be designed to measure the reduction in HCV replicon levels over a relatively short treatment period.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo delivery of this compound.

Problem Potential Cause Troubleshooting Steps
Poor solubility of this compound in aqueous vehicles. This compound is a hydrophobic compound with low aqueous solubility.1. Co-solvents: Prepare a stock solution of this compound in an organic solvent like DMSO. For the final dosing solution, dilute the stock in a vehicle containing co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol. 2. Surfactants: Use surfactants like Tween 80 or Cremophor EL to increase solubility and stability. A previously reported formulation for oral dosing in rats and dogs used 10% Tween. 3. Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations to improve oral absorption. 4. Nanosuspensions: If solubility remains an issue, particle size reduction through techniques like sonication or homogenization can improve the dissolution rate.
Precipitation of this compound upon injection. The drug may precipitate when the formulation comes into contact with physiological fluids, a phenomenon known as "crashing out."1. Optimize formulation: Adjust the ratio of co-solvents, surfactants, and aqueous components to ensure the drug remains in solution upon dilution. 2. Slower injection rate: A slower rate of intravenous injection can allow for more gradual dilution in the bloodstream, reducing the risk of precipitation. 3. Alternative route of administration: If intravenous administration is problematic, consider alternative routes such as oral gavage or intraperitoneal injection, for which precipitation may be less of a concern.
Inconsistent plasma exposure in animal subjects. This can be due to variability in formulation, administration, or animal physiology.1. Ensure formulation homogeneity: Thoroughly mix the formulation before each administration to ensure a consistent concentration of this compound. 2. Accurate dosing: Use precise techniques for oral gavage or injections to ensure each animal receives the intended dose. 3. Fasting: For oral dosing studies, fasting the animals overnight can reduce variability in gastric emptying and food-drug interactions. 4. Monitor animal health: Ensure all animals are healthy and of a similar age and weight, as underlying health issues can affect drug metabolism and absorption.
Low bioavailability after oral administration. Poor absorption from the gastrointestinal tract due to low solubility or efflux transporter activity.1. Formulation enhancement: Employ advanced formulation strategies such as SEDDS, solid dispersions, or nanosuspensions to improve dissolution and absorption. 2. Permeability enhancers: Include excipients that can enhance gastrointestinal permeability, but be mindful of potential toxicity. 3. Consider efflux pump inhibitors: If P-glycoprotein or other efflux pumps are suspected to limit absorption, co-administration with a known inhibitor could be explored, though this adds complexity to the study.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol provides a starting point for formulating this compound for oral administration in mice, based on general principles for poorly soluble drugs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the vehicle:

    • In a sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline (v/v/v/v).

    • Vortex the mixture thoroughly until a clear, homogenous solution is formed.

  • Prepare the this compound stock solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare the final dosing solution:

    • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the vehicle.

    • Add the this compound stock solution to the prepared vehicle.

    • Vortex the final solution extensively to ensure homogeneity. If any cloudiness or precipitation is observed, sonicate the solution until it becomes clear.

  • Administration:

    • Administer the formulation to mice via oral gavage at the desired dose volume (typically 5-10 mL/kg).

    • Prepare the formulation fresh daily and keep it protected from light.

Protocol 2: In Vivo Efficacy Assessment of this compound in an HCV Replicon Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound using a human hepatoma cell line-based HCV replicon mouse model.

Animal Model:

  • Species: Immunocompromised mice (e.g., SCID, NSG).

  • Cell line: Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

Procedure:

  • Cell Implantation:

    • Culture the Huh-7 HCV replicon cells under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., a mixture of media and Matrigel).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³), which may take 2-3 weeks.[6]

  • Baseline Bioluminescence Imaging:

    • Administer a luciferin solution to the mice via intraperitoneal injection.

    • After a short incubation period (e.g., 10-15 minutes), anesthetize the mice and acquire bioluminescence images using an in vivo imaging system (IVIS).[6]

    • Quantify the bioluminescent signal from the tumor region to establish a baseline level of HCV replicon activity.

  • This compound Treatment:

    • Randomize the mice into treatment and vehicle control groups.

    • Prepare the this compound formulation and the vehicle control as described in Protocol 1.

    • Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 7-14 days).

  • Monitoring Efficacy:

    • Perform bioluminescence imaging at regular intervals (e.g., every 2-3 days) throughout the treatment period to monitor the change in HCV replicon activity.

    • At the end of the study, euthanize the mice and excise the tumors.

  • Endpoint Analysis:

    • Measure the final tumor volume and weight.

    • Homogenize a portion of the tumor tissue to extract total RNA.

    • Quantify the HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR) to confirm the results from the bioluminescence imaging.

Visualizations

hcv_replication_and_ruzasvir_moa cluster_host_cell Hepatocyte HCV_entry HCV Entry Uncoating Uncoating HCV_entry->Uncoating Translation_and_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_and_Polyprotein_Processing Replication_Complex_Formation Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) Translation_and_Polyprotein_Processing->Replication_Complex_Formation RNA_Replication RNA Replication Replication_Complex_Formation->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release This compound This compound This compound->Replication_Complex_Formation Inhibits NS5A

Caption: this compound's mechanism of action within the HCV replication cycle.

experimental_workflow Cell_Culture Culture Huh-7 HCV Replicon Cells Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth (2-3 weeks) Implantation->Tumor_Growth Baseline_Imaging Baseline Bioluminescence Imaging (Day 0) Tumor_Growth->Baseline_Imaging Treatment Daily Treatment with This compound or Vehicle Baseline_Imaging->Treatment Monitoring Bioluminescence Imaging (e.g., Days 3, 7, 10, 14) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight & HCV RNA Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing of this compound.

troubleshooting_logic Start Inconsistent In Vivo Efficacy Check_Formulation Is the formulation clear and homogenous? Start->Check_Formulation Optimize_Formulation Optimize formulation: - Adjust co-solvents/surfactants - Consider nanosuspension Check_Formulation->Optimize_Formulation No Check_Dosing Is the dosing procedure accurate and consistent? Check_Formulation->Check_Dosing Yes Optimize_Formulation->Check_Formulation Refine_Dosing Refine dosing technique: - Calibrate equipment - Ensure proper gavage/injection Check_Dosing->Refine_Dosing No Check_Animal_Model Is the animal model behaving as expected? Check_Dosing->Check_Animal_Model Yes Refine_Dosing->Check_Dosing Review_Model Review animal model: - Check tumor growth rates - Assess baseline replicon levels Check_Animal_Model->Review_Model No Successful_Study Proceed with Efficacy Study Check_Animal_Model->Successful_Study Yes Review_Model->Check_Animal_Model

References

Validation & Comparative

Validating Ruzasvir's efficacy against clinically isolated HCV strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Ruzasvir Against Clinically Isolated Hepatitis C Virus Strains

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of this compound's performance against other alternatives in the treatment of Hepatitis C Virus (HCV). The following sections detail this compound's efficacy, supported by experimental data, and provide comprehensive methodologies for the key experiments cited.

Executive Summary

This compound (formerly MK-8408) is a next-generation, highly potent, pan-genotypic inhibitor of the HCV nonstructural protein 5A (NS5A).[1][2] It demonstrates picomolar to low nanomolar efficacy against a wide range of HCV genotypes and has shown a high barrier to resistance, retaining activity against many common resistance-associated substitutions (RASs) that confer resistance to earlier-generation NS5A inhibitors.[1][3] This guide will delve into the comparative in vitro efficacy of this compound, its performance against key RASs, and the experimental protocols used to validate these findings.

Comparative Efficacy of this compound

This compound has demonstrated potent antiviral activity across all major HCV genotypes. In vitro studies using HCV replicon systems have consistently shown low picomolar to nanomolar 50% effective concentrations (EC50).

Table 1: Pan-Genotypic Efficacy of this compound in HCV Replicon Assays

HCV GenotypeReplicon SystemEC50 (nM)Reference
1aHuh-70.002[1]
1bHuh-70.004[1]
2aHuh-70.001[1]
2bHuh-70.002[1]
3aHuh-70.003[1]
4aHuh-70.002[1]
5aHuh-70.003[1]
6aHuh-70.004[1]

EC50 values represent the concentration of the drug that inhibits 50% of viral replication.

When compared to other NS5A inhibitors, this compound often exhibits superior or comparable potency, particularly against genotypes that are historically more difficult to treat.

Efficacy Against Resistance-Associated Substitutions (RASs)

A critical advantage of this compound is its robust activity against many of the common NS5A RASs that can lead to treatment failure with other direct-acting antivirals (DAAs).

Table 2: Efficacy of this compound Against Key NS5A RASs in Genotype 1a

NS5A SubstitutionFold Change in EC50 vs. Wild-TypeReference
M28T1.2[1]
Q30H0.9[1]
Q30R1.2[1]
L31M1.3[1]
L31V5.4[1]
H58D1.2[1]
Y93H2.7[1]
Y93N6.4[1]

Fold change represents the increase in EC50 required to inhibit the mutant virus compared to the wild-type virus. A lower fold change indicates better efficacy against the resistant strain.

While this compound maintains high potency against most tested RASs, some substitutions, such as M28G in genotype 1a, have been shown to confer a higher level of resistance.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the efficacy of this compound.

HCV Replicon Assay for EC50 Determination

This assay quantifies the ability of an antiviral compound to inhibit HCV RNA replication in a cell-based model.

a. Materials:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5), which are highly permissive for HCV replication.

  • HCV Replicon: A subgenomic or full-length HCV RNA construct containing a reporter gene (e.g., firefly luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transfection Reagent: Electroporation apparatus or lipid-based transfection reagents.

  • Antiviral Compound: this compound and other comparator drugs.

  • Luciferase Assay System: Commercially available kit for the detection of luciferase activity.

  • 96-well plates: For cell culture and drug treatment.

b. Procedure:

  • Cell Culture: Maintain Huh-7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

  • In Vitro Transcription: Linearize the plasmid DNA containing the HCV replicon construct and use an in vitro transcription kit to synthesize replicon RNA.

  • Transfection:

    • Harvest logarithmically growing Huh-7 cells and wash twice with ice-cold, sterile PBS.

    • Resuspend the cells in cold PBS at a density of 1 x 10^7 cells/mL.

    • Mix 10 µg of in vitro transcribed replicon RNA with 500 µL of the cell suspension.

    • Transfer the mixture to a 0.4-cm gap electroporation cuvette and deliver a single pulse (e.g., 270V, 950 µF).

    • Immediately after electroporation, transfer the cells to a flask containing pre-warmed complete DMEM and incubate for 24 hours.

  • Drug Treatment:

    • Seed the transfected cells into 96-well plates at a density of 10,000-15,000 cells per well.

    • Prepare serial dilutions of this compound and other antiviral compounds in cell culture medium.

    • Add the drug dilutions to the cells and incubate for 72 hours at 37°C.

  • Luciferase Assay:

    • After the incubation period, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity in each well using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signals to a control (cells treated with vehicle only).

    • Plot the normalized data against the drug concentration and use a non-linear regression model to calculate the EC50 value.

Resistance Profiling by Sanger Sequencing

This method is used to identify specific amino acid substitutions in the NS5A region of the HCV genome that may confer resistance to antiviral drugs.

a. Materials:

  • RNA Extraction Kit: For isolating viral RNA from cell culture supernatants or patient plasma.

  • Reverse Transcriptase and PCR Enzymes: For cDNA synthesis and amplification of the NS5A region.

  • Primers: Specific for the HCV NS5A region.

  • PCR Purification Kit: To clean up the PCR product.

  • Sanger Sequencing Reagents and Sequencer.

  • Sequence Analysis Software.

b. Procedure:

  • RNA Extraction: Extract total RNA from the sample containing the HCV virus.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a reverse primer specific to the NS5A region.

  • PCR Amplification: Amplify the NS5A cDNA using a nested or semi-nested PCR approach with specific forward and reverse primers. The thermal cycling conditions will typically involve an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the amplified NS5A DNA fragment to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Perform cycle sequencing using the purified PCR product as a template and specific sequencing primers.

  • Sequence Analysis:

    • Analyze the sequencing chromatograms to determine the nucleotide sequence of the NS5A region.

    • Translate the nucleotide sequence into the corresponding amino acid sequence.

    • Compare the obtained amino acid sequence to a wild-type reference sequence to identify any substitutions.

Visualizations

HCV_Replication_and_Ruzasvir_MOA cluster_cell Hepatocyte cluster_replication HCV Replication Complex HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Polyprotein->NS5A Proteolytic Processing Replication RNA Replication NS5A->Replication New_HCV_RNA New HCV RNA Replication->New_HCV_RNA Assembly New Virions New_HCV_RNA->Assembly Assembly & Release This compound This compound This compound->NS5A Inhibits Entry HCV Entry Entry->HCV_RNA

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Experimental_Workflow cluster_EC50 EC50 Determination cluster_Resistance Resistance Profiling Cell_Culture 1. Cell Culture (Huh-7 cells) Transfection 2. Replicon RNA Transfection Cell_Culture->Transfection Drug_Treatment 3. Drug Treatment (this compound) Transfection->Drug_Treatment Luciferase_Assay 4. Luciferase Assay Drug_Treatment->Luciferase_Assay EC50_Calc 5. EC50 Calculation Luciferase_Assay->EC50_Calc RNA_Extraction 1. Viral RNA Extraction RT_PCR 2. RT-PCR of NS5A RNA_Extraction->RT_PCR Sequencing 3. Sanger Sequencing RT_PCR->Sequencing Sequence_Analysis 4. Sequence Analysis Sequencing->Sequence_Analysis RAS_ID 5. RAS Identification Sequence_Analysis->RAS_ID

Caption: Experimental workflow for evaluating this compound's efficacy.

Ruzasvir_Comparison cluster_features Key Features cluster_alternatives Alternative NS5A Inhibitors This compound This compound Potency High Potency (pM-nM EC50) This compound->Potency Superior Pangenotypic Pan-Genotypic Activity (Genotypes 1-6) This compound->Pangenotypic Broad Resistance High Barrier to Resistance (Active against many RASs) This compound->Resistance Improved First_Gen First-Generation (e.g., Daclatasvir) First_Gen->Potency Lower First_Gen->Pangenotypic Limited First_Gen->Resistance Lower Barrier Second_Gen Second-Generation (e.g., Ledipasvir, Elbasvir) Second_Gen->Potency High Second_Gen->Pangenotypic Broad Second_Gen->Resistance Improved but with some vulnerabilities

Caption: Comparative features of this compound versus other NS5A inhibitors.

References

Ruzasvir's Resilience: A Comparative Guide to its Cross-Resistance Profile Against NS5A Inhibitor RASs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ruzasvir's performance against other NS5A inhibitors in the face of resistance-associated substitutions (RASs). Supported by experimental data, this document details the cross-resistance profile of this compound, offering valuable insights for the development of next-generation hepatitis C virus (HCV) therapies.

This compound (formerly MK-8408) is a potent, pangenotypic inhibitor of the HCV non-structural protein 5A (NS5A).[1][2] It has demonstrated picomolar to low nanomolar activity against a broad range of HCV genotypes.[3] A key challenge in the clinical efficacy of NS5A inhibitors is the emergence of RASs, which can significantly reduce their antiviral activity. This guide examines the in vitro performance of this compound against common NS5A RASs and compares it to other clinically relevant NS5A inhibitors.

Comparative Antiviral Activity Against Key NS5A RASs

The following tables summarize the in vitro activity of this compound and other NS5A inhibitors against major resistance-associated substitutions in HCV genotype 1a. The data, presented as 50% effective concentration (EC50) and fold change in EC50 relative to the wild-type virus, has been compiled from multiple studies utilizing HCV replicon assays.

Table 1: Cross-Resistance Profile of this compound against Genotype 1a NS5A RASs

NS5A RASThis compound EC50 (nM)This compound Fold Change
Wild-Type (H77)0.0021
M28G>1>100
M28T0.0021
Q30H0.0042
Q30R0.0105
L31M0.0084
L31V0.0042
H58D0.0021
Y93H0.02412
Y93N0.0105

Data extracted from Asante-Appiah et al., 2018.[1]

Table 2: Comparative Fold Change in EC50 of NS5A Inhibitors Against Genotype 1a RASs

NS5A RASThis compoundDaclatasvirLedipasvirVelpatasvirElbasvirPibrentasvir
M28G >100--High-Low
M28T 1-<2.5<2.5<5Low
Q30H 2>1000>100>100>100Low
Q30R 5>1000>100>100>100Low
L31M 4>1000>100>100>100Low
L31V 2>1000>100>100>100Low
Y93H 12>1000>100>100>100Low
Y93N 5>1000>100>100>100Low

This compound generally maintains potent activity against a range of common NS5A RASs that confer high-level resistance to earlier-generation NS5A inhibitors.[1] A notable exception is the M28G substitution in genotype 1a, which leads to a greater than 100-fold reduction in this compound's potency.[1] In contrast, pibrentasvir appears to retain significant activity against many of these resistant variants.[8][9]

Experimental Protocols

The data presented in this guide were primarily generated using HCV replicon assays. The following is a detailed methodology for a typical luciferase-based HCV replicon inhibition assay.

HCV Replicon Luciferase Assay Protocol
  • Cell Culture:

    • Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5.1) are used.

    • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, penicillin, and streptomycin.

    • For stable replicon cell lines, G418 (neomycin) is added to the culture medium to maintain the replicon.

  • Replicon Constructs:

    • Subgenomic or full-length HCV replicons are used. These replicons typically contain a reporter gene, such as Renilla or Firefly luciferase, for easy quantification of viral replication.

    • Site-directed mutagenesis is employed to introduce specific NS5A RASs into the replicon constructs.

  • Transient Transfection (for transient assays):

    • In vitro transcribed HCV replicon RNA is introduced into Huh-7 cells via electroporation.

    • Transfected cells are then seeded into 96-well or 384-well plates.

  • Compound Treatment:

    • Serial dilutions of the NS5A inhibitors (e.g., this compound, daclatasvir) are prepared in dimethyl sulfoxide (DMSO).

    • The diluted compounds are added to the wells containing the replicon-harboring cells. The final DMSO concentration is typically kept below 0.5% to avoid cytotoxicity.

    • Control wells include cells treated with DMSO only (vehicle control) and cells treated with a known potent inhibitor at a high concentration (positive control).

  • Incubation:

    • The plates are incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • After incubation, the cells are lysed, and the luciferase substrate is added.

    • The luminescence signal, which is proportional to the level of replicon RNA replication, is measured using a luminometer.

  • Data Analysis:

    • The 50% effective concentration (EC50), the concentration of the inhibitor that reduces luciferase activity by 50%, is calculated by non-linear regression analysis of the dose-response curves.

    • The fold change in resistance is determined by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.[10]

Visualizing the Experimental Workflow and NS5A Inhibitor Mechanism

To further clarify the experimental process and the mechanism of action of NS5A inhibitors, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis HCV_replicon HCV Replicon RNA (with/without RASs) Transfection Transfection/ Seeding HCV_replicon->Transfection Huh7_cells Huh-7 Cells Huh7_cells->Transfection Treatment Compound Treatment (NS5A Inhibitors) Transfection->Treatment Incubation Incubation (48-72h) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_assay Luciferase Assay Lysis->Luciferase_assay EC50_calc EC50 Calculation Luciferase_assay->EC50_calc Fold_change_calc Fold Change Calculation EC50_calc->Fold_change_calc

Caption: Experimental workflow for HCV replicon assay.

ns5a_pathway cluster_hcv_replication HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_proteins NS3, NS4A, NS4B, NS5A, NS5B Polyprotein->NS_proteins Replication_complex Replication Complex (Membranous Web) NS_proteins->Replication_complex Virion_assembly Virion Assembly & Release NS_proteins->Virion_assembly New_HCV_RNA New HCV RNA Synthesis Replication_complex->New_HCV_RNA New_HCV_RNA->Virion_assembly NS5A_inhibitor NS5A Inhibitor (e.g., this compound) NS5A_inhibitor->Replication_complex Inhibits formation NS5A_inhibitor->Virion_assembly Inhibits

Caption: Mechanism of action of NS5A inhibitors.

References

Confirming Ruzasvir's Antiviral Action: A Mutagenesis-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Ruzasvir stands as a potent, pangenotype inhibitor of the Hepatitis C Virus (HCV), distinguished by its high barrier to resistance. Mutagenesis studies have been pivotal in confirming its mechanism of action, which targets the viral nonstructural protein 5A (NS5A), a critical component in the HCV replication machinery. This guide provides a comparative analysis of this compound, supported by experimental data from these studies, to elucidate its advantages for researchers and drug development professionals.

The core function of this compound is to disrupt the HCV life cycle by binding to the NS5A protein.[1] NS5A is a multifunctional protein essential for both the replication of the virus's RNA genome and the assembly of new virus particles.[2] By inhibiting NS5A, this compound effectively halts these two crucial processes, leading to a rapid decline in viral load.[1][3] The precise efficacy and target engagement of this compound have been extensively validated through in vitro mutagenesis and resistance selection studies.[4]

Comparative Antiviral Activity

This compound demonstrates exceptional potency across all major HCV genotypes, with 50% effective concentrations (EC50) in the picomolar range.[4][5] This pangenotypic activity is a significant advantage over earlier NS5A inhibitors.

Table 1: Pangenotypic Antiviral Activity of this compound in HCV Replicon Assays
HCV Genotype/Replicon Mean EC50 (nM) ± SD
GT1a (H77)0.0007 ± 0.0005
GT1b (Con1)0.002 ± 0.0017
GT2a (JFH-1)0.001 ± 0.0000
GT2b0.001 ± 0.0006
GT3a (S52)0.002 ± 0.0012
GT4a (ED43)0.001 ± 0.0006
GT5a (SA13)0.004 ± 0.0015
GT6a (HK6a)0.002 ± 0.0012
(Data sourced from Asante-Appiah et al., 2018)[4]

Insights from Mutagenesis and Resistance Studies

Mutagenesis studies, specifically de novo resistance selection experiments, are crucial for confirming a drug's mechanism of action. By exposing virus populations to increasing concentrations of a drug, researchers can select for and identify mutations that confer resistance. The location of these mutations within the viral genome points directly to the drug's target.

In the case of this compound, resistance-associated substitutions (RASs) consistently emerge in the NS5A gene, confirming it as the direct target.[4] These studies also reveal the genetic barrier to resistance. For this compound, a high barrier is observed, particularly in genotype 1, where combinations of multiple mutations are often required to confer significant resistance.[4]

Table 2: this compound Resistance Profile from De Novo Mutagenesis Studies in HCV Replicons
Genotype Concentration of this compound Detected Resistance-Associated Substitutions (RASs)
GT1a1,000× EC90M28T + Q30R, L31V + Y93C
GT1b>10× EC90No resistant colonies selected
GT2a1,000× EC90F28S, Y93H
GT2b1,000× EC90M31V, Y93H
GT31,000× EC90A30D, L31F, E92K, Y93H
GT4100× EC90L30H, M31L, R73K, Y93H
GT51,000× EC90L28F, L31F, L31S
GT61,000× EC90F28S, L31F
(Data sourced from Asante-Appiah et al., 2018)[4]

This compound's Performance Against Pre-existing Resistance

A key advantage of this compound is its robust activity against many of the common RASs that cause resistance to first-generation NS5A inhibitors, such as Daclatasvir and Ledipasvir.[6][7] This makes it a valuable component in combination therapies and for patients who have failed previous treatments.[6]

Table 3: Comparative Activity of this compound and Other NS5A Inhibitors Against Key GT1a RASs
NS5A Substitution This compound Fold Change in EC50 Elbasvir Fold Change in EC50 Ledipasvir Fold Change in EC50
M28A2.622
M28G>11,0001,7001,300
Q30H2.54110
Q30R1.831,400
L31V1.21380
Y93H1.112,400
Y93N1.7111,000
(Data represents the fold increase in EC50 compared to wild-type virus. Sourced from Asante-Appiah et al., 2018 and other comparative literature)[4]

Visualizing the Mechanism and Experimental Workflow

To better understand the context of this compound's action and the methods used to verify it, the following diagrams illustrate the HCV life cycle, the experimental workflow for resistance selection, and a comparison of antiviral activity.

HCV_Lifecycle_Inhibition cluster_cell Hepatocyte (Host Cell) cluster_DAA Direct-Acting Antiviral (DAA) Targets Entry Virus Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (Replication Complex) Translation->Replication NS3/4A, NS5B Assembly Virion Assembly Translation->Assembly Structural Proteins Replication->Assembly NS5A Release Virus Release Assembly->Release Virus HCV Virion Release->Virus New Virions NS3_4A NS3/4A Protease Inhibitors NS3_4A->Translation NS5B NS5B Polymerase Inhibitors NS5B->Replication NS5A_Inhibitor NS5A Inhibitors (this compound) NS5A_Inhibitor->Replication NS5A_Inhibitor->Assembly Virus->Entry

Caption: HCV life cycle and points of intervention by direct-acting antivirals.

Resistance_Selection_Workflow start Culture HCV replicon cells add_drug Add increasing concentrations of this compound start->add_drug incubate Incubate for 3-4 weeks add_drug->incubate select_colonies Select surviving resistant colonies incubate->select_colonies isolate_rna Isolate RNA from colonies select_colonies->isolate_rna sequence RT-PCR and sequence the NS5A gene isolate_rna->sequence analyze Identify mutations (RASs) sequence->analyze phenotype Characterize phenotype of mutants (EC50 shift) analyze->phenotype end Confirm Mechanism & Resistance Profile phenotype->end

Caption: Workflow for a de novo resistance selection study.

Ruzasvir_Comparison cluster_wt Wild-Type (WT) HCV cluster_mut HCV with Y93H RAS Ruzasvir_WT This compound (High Potency) Ruzasvir_Mutant This compound (Potency Maintained) Ruzasvir_WT->Ruzasvir_Mutant Minimal EC50 Shift Other_NS5A_WT Other NS5A Inhibitor (High Potency) Other_NS5A_Mutant Other NS5A Inhibitor (Potency Reduced) Other_NS5A_WT->Other_NS5A_Mutant Significant EC50 Shift

Caption: this compound maintains potency against key resistance mutations.

Experimental Protocols

HCV Replicon Assay for Antiviral Potency (EC50 Determination)

This protocol is used to measure the concentration of an antiviral compound required to inhibit HCV RNA replication by 50%.

  • Cell Plating: Huh-7 or Huh-7.5 cells harboring a stable HCV replicon (e.g., containing a luciferase reporter gene) are seeded into 96-well plates.

  • Compound Addition: A serial dilution of the test compound (e.g., this compound) is prepared in cell culture medium and added to the plated cells. A no-drug control is included.

  • Incubation: Plates are incubated for a set period, typically 72 hours, to allow for HCV replication.

  • Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis: The luminescence data is normalized to the no-drug control. The EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.

De Novo Resistance Selection in Replicon Cells

This method is used to identify the genetic mutations that confer resistance to an antiviral drug.

  • Cell Culture: HCV replicon-containing cells are cultured in the presence of a selective agent (e.g., G418) to maintain the replicon.

  • Drug Exposure: A large number of these cells are plated and exposed to various concentrations of the antiviral agent (e.g., this compound), typically at multiples of the drug's EC90 value.

  • Colony Formation: The cultures are maintained for 3 to 4 weeks, with the medium and drug being replenished regularly. Only cells that develop resistance mutations will survive and proliferate, forming visible colonies.

  • Colony Isolation and RNA Extraction: Individual resistant colonies are isolated. Total cellular RNA is extracted from these colonies.

  • Genetic Analysis: The NS5A-coding region is amplified from the extracted RNA using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is then sequenced.

  • Sequence Comparison: The NS5A sequences from the resistant colonies are compared to the wild-type replicon sequence to identify amino acid substitutions (RASs).

  • Phenotypic Confirmation: The identified RASs are introduced back into the wild-type replicon using site-directed mutagenesis. The antiviral susceptibility of these new mutant replicons is then tested using the replicon assay to confirm that the specific mutation(s) confer resistance.[4]

References

Ruzasvir Demonstrates a Higher In Vitro Resistance Barrier Compared to Daclatasvir Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of direct-acting antivirals (DAAs) for Hepatitis C Virus (HCV), the emergence of drug resistance remains a critical challenge for researchers and clinicians. A comprehensive comparison of in vitro resistance profiles reveals that Ruzasvir (MK-8408), a next-generation NS5A inhibitor, possesses a significantly higher barrier to resistance than the first-generation inhibitor, Daclatasvir. This is particularly evident against common resistance-associated substitutions (RASs) in HCV genotype 1.

This compound was specifically designed to improve upon the potency and resistance coverage of earlier compounds.[1][2] In vitro studies demonstrate that this compound maintains potent activity against viral variants that confer high levels of resistance to Daclatasvir. This suggests that this compound may offer a more durable treatment option and could be effective in patients who have failed previous NS5A inhibitor-based therapies.

Quantitative Comparison of In Vitro Antiviral Activity

The following tables summarize the in vitro efficacy of this compound and Daclatasvir against wild-type (WT) HCV and various RASs. Data is presented as EC90 (nM), the concentration of the drug required to inhibit 90% of viral replication.

Table 1: In Vitro Potency Against Wild-Type HCV Genotypes

GenotypeThis compound (EC90, nM)Daclatasvir (EC90, nM)
1a (H77)0.0030.13
1a (in 40% NHS*)0.0290.94
Normal Human Serum

Table 2: In Vitro Potency Against Genotype 1a Resistance-Associated Substitutions

NS5A SubstitutionThis compound (EC90, nM)Daclatasvir (EC90, nM)Fold-Change vs WT (this compound)Fold-Change vs WT (Daclatasvir)
Wild-Type 0.003 0.13 - -
M28T0.0030.1711.3
Q30H0.0054.31.733.1
Q30R0.00621021615.4
L31V0.0134.44.333.8
Y93H0.0110.283.72.2
Y93N0.0071102.3846.2

Data compiled from a study by Coburn et al. (2018)[3]. Fold-change is calculated relative to the wild-type EC90 for each respective drug.

The data clearly indicates that while both drugs are potent against wild-type HCV, this compound maintains its picomolar efficacy against RASs like Q30R and Y93N in genotype 1a, which cause a dramatic loss of susceptibility for Daclatasvir (over 1600-fold and 846-fold, respectively).[3] For genotype 1b, Daclatasvir generally retains subnanomolar potency against single amino acid substitutions, suggesting a higher intrinsic resistance barrier in this subtype compared to 1a.[4] However, combinations of resistance mutations can significantly decrease its susceptibility.[4] In contrast, de novo resistance selection studies with this compound in genotype 1b failed to select any resistant colonies at concentrations greater than 10 times its EC90, highlighting its high barrier to resistance in this genotype.[1]

Experimental Protocols

The in vitro resistance barrier of NS5A inhibitors is primarily evaluated using HCV replicon assays. This method allows for the quantification of antiviral potency and the selection and characterization of resistant viral variants.

HCV Replicon Assay for Antiviral Susceptibility and Resistance Selection

1. Cell Lines and Replicons:

  • Human hepatoma cell lines (e.g., Huh-7) that are highly permissive for HCV replication are used.[5][6]
  • These cells harbor subgenomic HCV replicons, which are engineered viral RNAs that can replicate autonomously within the cell but cannot produce infectious virus particles.[6][7]
  • Replicons often contain a reporter gene (e.g., luciferase) for easy quantification of replication levels and a selectable marker (e.g., neomycin phosphotransferase, neo), which confers resistance to an antibiotic like G418.[7][8]

2. Establishment of Stable Replicon Cell Lines:

  • Replicon RNA is synthesized in vitro and transfected into the Huh-7 cells.[7][8]
  • The cells are then cultured in the presence of G418 for 3-4 weeks.[7][8]
  • Only cells that have successfully taken up the replicon and are actively replicating it will express the neo gene and survive the G418 selection pressure.[6][7]

3. Antiviral Potency Determination (EC50/EC90):

  • Stable replicon-harboring cells are seeded into multi-well plates.
  • The antiviral compound (this compound or Daclatasvir) is serially diluted and added to the cells.[5]
  • After a set incubation period (typically 48-72 hours), the level of HCV replication is measured.[7][8] If a luciferase reporter is used, its activity is quantified.
  • The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by fitting the dose-response data to a nonlinear regression curve.[5]

4. In Vitro Resistance Selection:

  • Stable replicon cells are cultured in the presence of a fixed concentration of the NS5A inhibitor, typically at concentrations ranging from 10 to 100 times the EC50 value.[4][9]
  • The culture is maintained for several passages, allowing for the selection of viral variants that can replicate in the presence of the drug.[7]
  • Surviving cell colonies, which presumably harbor resistant replicons, are isolated.[1]

5. Genotypic and Phenotypic Analysis of Resistant Variants:

  • Genotypic Analysis: Total RNA is extracted from the resistant colonies. The NS5A coding region of the replicon is amplified by RT-PCR and then sequenced to identify amino acid substitutions (RASs) compared to the wild-type sequence.[1][10]
  • Phenotypic Analysis: The identified RASs are engineered back into the wild-type replicon backbone using site-directed mutagenesis.[10] The antiviral potency (EC50/EC90) of the drug is then re-determined against these mutant replicons.
  • The "fold-change" in resistance is calculated by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon. This value quantifies the level of resistance conferred by a specific substitution.[7][10]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the in vitro resistance barrier of an antiviral compound.

G cluster_setup Assay Setup cluster_potency Potency & Resistance Testing cluster_analysis Analysis of Resistant Variants huh7 Huh-7 Cells transfection In Vitro Transcription & Transfection huh7->transfection replicon HCV Replicon RNA (with Luciferase & NeoR) replicon->transfection selection G418 Selection (3-4 weeks) transfection->selection stable_cells Stable Replicon Cell Line selection->stable_cells drug_treatment Treat cells with serial dilutions of drug stable_cells->drug_treatment resistance_selection Culture cells with drug (10-100x EC50) stable_cells->resistance_selection incubation Incubate 72h drug_treatment->incubation readout Measure Luciferase Activity incubation->readout ec50_calc Calculate EC50/EC90 readout->ec50_calc isolate_colonies Isolate Resistant Colonies resistance_selection->isolate_colonies sequencing RNA Extraction, RT-PCR & NS5A Sequencing isolate_colonies->sequencing identify_ras Identify RASs sequencing->identify_ras phenotyping Introduce RAS into WT Replicon identify_ras->phenotyping retest Re-test Potency (EC50) phenotyping->retest fold_change Calculate Fold-Change in Resistance retest->fold_change

Caption: Workflow for In Vitro HCV Resistance Testing.

Conclusion

References

Ruzasvir: A Comparative Analysis of its Efficacy Across Hepatitis C Virus Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ruzasvir, a potent, next-generation NS5A inhibitor, and its efficacy across various Hepatitis C Virus (HCV) genotypes. The information presented herein is supported by experimental data from in-vitro studies and clinical trials, offering a valuable resource for researchers and professionals in the field of antiviral drug development.

Executive Summary

This compound has demonstrated potent, pangenotypic antiviral activity in preclinical studies, with picomolar-range efficacy against HCV genotypes 1 through 7.[1] Clinical trials have further solidified its position as a valuable component of combination therapies for chronic HCV infection. When co-administered with other direct-acting antivirals (DAAs), this compound has contributed to high sustained virologic response (SVR) rates across a spectrum of patient populations, including those with historically difficult-to-treat genotypes like genotype 3. This guide delves into the comparative efficacy of this compound, its performance against resistance-associated substitutions (RASs), and the experimental methodologies used to evaluate its antiviral profile.

Mechanism of Action: Targeting the HCV NS5A Protein

This compound is a direct-acting antiviral agent that specifically targets the HCV nonstructural protein 5A (NS5A).[2] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[3] Although it has no enzymatic activity of its own, NS5A orchestrates the formation of the membranous web, a specialized intracellular structure where HCV replication occurs.[4] It achieves this by interacting with and modulating various host cell factors, including phosphatidylinositol 4-kinase III alpha (PI4KIIIα) and growth factor receptor-bound protein 2 (Grb2).[3][5] By binding to NS5A, this compound disrupts these critical interactions, thereby inhibiting viral replication.

In-Vitro Efficacy: A Pangenotypic Profile

In-vitro studies utilizing HCV replicon systems have been instrumental in characterizing the antiviral activity of this compound. These assays measure the concentration of the drug required to inhibit HCV RNA replication by 50% (EC50). This compound has consistently shown potent pangenotypic activity, with EC50 values in the low picomolar range across all major HCV genotypes.

A comprehensive comparative study evaluated the efficacy of seven clinically relevant NS5A inhibitors, including this compound, against HCV genotypes 1-7. The results highlighted the broad-spectrum activity of this compound.[4]

HCV GenotypeThis compound EC50 (pM)Daclatasvir EC50 (pM)Ledipasvir EC50 (pM)Velpatasvir EC50 (pM)Elbasvir EC50 (pM)Pibrentasvir EC50 (pM)Ombitasvir EC50 (pM)
1a 293118435
1b 14412221
2a 42>100,000151,1003>100,000
2b 25,600>100,00011>100,0003>100,000
3a 31,80016,000238,9003>100,000
4a 2613013422
5a 2612011123120
6a 2112,100191,10032,300
7a 1101,100121,20021,400

Data sourced from Gottwein et al., Gastroenterology, 2018.[4]

Clinical Efficacy: High SVR Rates in Combination Therapies

This compound has been evaluated in several clinical trials as part of combination regimens with other DAAs. These trials have consistently demonstrated high SVR12 rates (defined as undetectable HCV RNA 12 weeks after completion of therapy) across a diverse range of HCV genotypes and patient populations.

This compound in Combination with Grazoprevir and Uprifosbuvir

The C-CREST-1 and C-CREST-2 trials evaluated an 8-week regimen of grazoprevir, this compound, and uprifosbuvir in patients with HCV genotypes 1, 2, or 3 without cirrhosis. The combination including 450 mg of uprifosbuvir showed consistently high SVR12 rates across all three genotypes.[6]

GenotypeSVR12 Rate (%) (Grazoprevir + this compound + Uprifosbuvir 450 mg)
Genotype 1 91% (21/23)[6]
Genotype 2 94% (15/16)[6]
Genotype 3 91% (20/22)[6]

A subsequent study, C-BREEZE-2, evaluated a 12-week course of this compound (180 mg) and uprifosbuvir (450 mg) in patients with genotypes 1-6, including those with cirrhosis. While highly effective for most genotypes, a lower efficacy was observed in patients with genotype 3.

GenotypeSVR12 Rate (%)
Genotype 1a 91.3% (42/46)
Genotype 1b 96.7% (29/30)
Genotype 2 91.5% (43/47)
Genotype 3 73.8% (45/61)
Genotype 4 98.2% (55/56)
Genotype 5 100% (18/18)
Genotype 6 90.9% (20/22)
This compound in Combination with Bemnifosbuvir

More recent Phase 2 clinical trials have investigated an 8-week regimen of this compound and bemnifosbuvir. These studies have shown high SVR12 rates across all genotypes in treatment-adherent, non-cirrhotic patients, including a 100% SVR12 rate in the historically challenging genotype 3.[7]

Patient PopulationSVR12 Rate (%)
Non-cirrhotic, Genotypes 1-4 (Treatment Adherent) 99% (178/179)[7]
Patients with Cirrhosis (Treatment Adherent) 88% (30/34)[7]

Comparative SVR12 Rates of Other DAA Regimens

To provide context for this compound's clinical performance, the following table summarizes SVR12 rates for other commonly used DAA combination therapies across different genotypes and patient populations.

RegimenGenotype(s)Patient PopulationSVR12 Rate (%)
Sofosbuvir/Velpatasvir 1-6Treatment-Naïve, Non-Cirrhotic98-100%[8]
3Treatment-Naïve, Cirrhotic91%[8]
Glecaprevir/Pibrentasvir 1-6Treatment-Naïve, Non-Cirrhotic (8 weeks)98%[9]
1-6Treatment-Naïve, Compensated Cirrhosis (8 weeks)97.7%[9]
3Treatment-Experienced, Cirrhotic (16 weeks)96%[10]
Ledipasvir/Sofosbuvir 1, 4, 5, 6Treatment-Naïve, Non-Cirrhotic97-99%[11]
1Treatment-Experienced, Cirrhotic (24 weeks)100%[12]
Elbasvir/Grazoprevir 1aTreatment-Naïve/Experienced, Non-Cirrhotic/Cirrhotic92-95%[2]
1bTreatment-Naïve/Experienced, Non-Cirrhotic/Cirrhotic99%[2]
4Treatment-Naïve/Experienced, Non-Cirrhotic/Cirrhotic97-100%[2]
Daclatasvir + Sofosbuvir 3Treatment-Naïve, Non-Cirrhotic90%[13]
3Treatment-Experienced, Non-Cirrhotic86%[13]
3Cirrhotic86%[14]

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a key consideration in antiviral therapy. In-vitro resistance selection studies have identified amino acid changes in the NS5A protein that can reduce the susceptibility to NS5A inhibitors. For this compound, de novo resistance selection studies have identified substitutions at residues 28, 30, 31, and 93 across different genotypes.[2] Notably, the M28G substitution in genotype 1a conferred a greater than 100-fold reduction in potency.[1] However, this compound maintained activity against many other common NS5A RASs.[1] Pibrentasvir has shown the highest efficacy against a broad range of RASs.[4]

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The in-vitro antiviral activity of this compound and other NS5A inhibitors is typically determined using a cell-based HCV replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (replicon) engineered to express a reporter gene, such as luciferase.

General Protocol:

  • Cell Seeding: Huh-7 cells containing the HCV replicon are seeded into 96- or 384-well plates.[15]

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.

  • Treatment: The diluted compounds are added to the cells and incubated for a defined period (typically 3 days).[15]

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[16]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

In-Vitro Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral drug.

General Protocol:

  • Long-Term Culture: HCV replicon-containing cells are cultured in the presence of a fixed concentration of the antiviral drug (e.g., this compound), typically starting at a concentration close to its EC50 value.

  • Dose Escalation: As the cells begin to grow out, indicating the emergence of resistant variants, the concentration of the drug is gradually increased.

  • Isolation of Resistant Clones: Once cell colonies are established at high drug concentrations, individual clones are isolated and expanded.

  • Sequence Analysis: The NS5A region of the HCV replicon from the resistant clones is sequenced to identify amino acid substitutions that are not present in the wild-type replicon.[17]

  • Phenotypic Analysis: The identified mutations are engineered back into the wild-type replicon, and their effect on drug susceptibility is confirmed by performing an EC50 determination assay.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in HCV replication and its inhibition by this compound, the following diagrams have been generated using Graphviz.

HCV_Replication_and_NS5A_Inhibition cluster_host_cell Host Cell cluster_er Endoplasmic Reticulum er_membrane ER Membrane hcv_rna HCV RNA polyprotein HCV Polyprotein hcv_rna->polyprotein Translation membranous_web Membranous Web (Replication Complex) hcv_rna->membranous_web Template for replication ns_proteins NS3-NS5B polyprotein->ns_proteins Proteolytic Processing ns5a NS5A ns_proteins->ns5a ns_proteins->membranous_web Component of pi4k PI4KIIIα ns5a->pi4k Recruits & Activates ns5a->membranous_web Orchestrates formation grb2 Grb2 ns5a->grb2 Binds to pi3k p85 PI3K ns5a->pi3k Binds to erk ERK1/2 ns5a->erk Inhibits activation pi4p PI4P pi4k->pi4p Phosphorylates PI pi4p->membranous_web Essential for integrity grb2->erk Normally activates akt AKT pi3k->akt Activates cell_survival Cell Survival akt->cell_survival Promotes mitogenic_signaling Mitogenic Signaling erk->mitogenic_signaling This compound This compound This compound->ns5a Inhibits

Caption: HCV NS5A-mediated signaling and this compound's mechanism of action.

EC50_Determination_Workflow start Start seed_cells Seed HCV replicon cells in multi-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound & controls seed_cells->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence analyze_data Analyze data and calculate EC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining EC50 values.

Resistance_Selection_Workflow start Start culture_cells Culture HCV replicon cells with this compound (EC50 conc.) start->culture_cells observe_growth Observe for cell growth (emergence of resistance) culture_cells->observe_growth increase_conc Gradually increase This compound concentration observe_growth->increase_conc Growth observed isolate_clones Isolate resistant cell colonies observe_growth->isolate_clones Colonies formed at high concentration increase_conc->culture_cells expand_clones Expand clonal populations isolate_clones->expand_clones sequence_ns5a Sequence NS5A gene expand_clones->sequence_ns5a identify_mutations Identify amino acid substitutions (RASs) sequence_ns5a->identify_mutations end End identify_mutations->end

Caption: Workflow for in-vitro resistance selection studies.

Conclusion

This compound stands out as a potent, pangenotypic NS5A inhibitor with a favorable profile for use in combination therapies against chronic HCV infection. Its picomolar efficacy in in-vitro assays across all major genotypes and its contribution to high SVR rates in clinical trials underscore its therapeutic potential. While resistance can emerge, particularly with certain substitutions in genotype 1a, this compound maintains activity against many common RASs. The continued evaluation of this compound in combination with other novel DAAs will further elucidate its role in the evolving landscape of HCV treatment. This guide provides a foundational comparative analysis to aid researchers and drug development professionals in their ongoing efforts to combat the global burden of hepatitis C.

References

Safety Operating Guide

Navigating the Safe Disposal of Ruzasvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the investigational antiviral agent, Ruzasvir.

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. This guide outlines the recommended procedures for the proper disposal of this compound, a potent, pan-genotypic HCV NS5A inhibitor. While specific institutional and local regulations must always be prioritized, this document provides a framework based on general best practices for pharmaceutical waste.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below to inform handling and disposal protocols.

PropertyValueSource
Molecular Formula C49H55FN10O7S[1][2]
Molecular Weight 947.1 g/mol [3]
Appearance Solid Powder[4]
Solubility 10 mM in DMSO[4]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[4]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[5]

General Disposal Procedures for this compound

As of the latest information, this compound does not meet the criteria for a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for the majority of reporting companies[3]. However, it is imperative to handle all chemical waste with caution. The following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical waste from the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).

Experimental Protocol for Disposal of Solid this compound Waste:

  • Deactivation (if required by institutional protocols): While no specific deactivation protocol for this compound is publicly available, consider treating the compound with a chemical agent known to degrade similar complex organic molecules if your institution's safety protocols require it. This step should be performed in a designated chemical fume hood with appropriate personal protective equipment (PPE).

  • Collection: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, bench paper), in a dedicated, clearly labeled, and sealed waste container.

  • Inertization: Mix the solid this compound waste with an inert and non-appealing substance such as dirt, cat litter, or used coffee grounds. This step makes the drug less attractive for accidental ingestion and prevents it from being easily dispersed.

  • Containment: Place the mixture in a sealed container, such as a thick plastic bag or a screw-top container, to prevent leakage.

  • Final Disposal: Dispose of the sealed container in the regular laboratory trash, unless local or institutional regulations require a specific pharmaceutical waste stream.

Experimental Protocol for Disposal of this compound in Solvent (e.g., DMSO):

  • Collection: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed solvent waste container. Ensure the container is compatible with the solvent used.

  • Segregation: Do not mix with other incompatible waste streams.

  • Disposal: The solvent waste containing this compound should be disposed of through your institution's hazardous waste management program, following all local and national regulations for chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

RuzasvirDisposalWorkflow start Start: this compound Waste Generated consult_guidelines Consult Institutional & Local Disposal Regulations start->consult_guidelines is_hazardous Is this compound classified as hazardous by local regulations? consult_guidelines->is_hazardous solid_waste Solid Waste? is_hazardous->solid_waste No dispose_hazardous 2. Dispose through institutional hazardous waste program is_hazardous->dispose_hazardous Yes collect_solid 1. Collect in a labeled, sealed container solid_waste->collect_solid Yes collect_liquid 1. Collect in a labeled, sealed solvent waste container solid_waste->collect_liquid No (Liquid) inertize 2. Mix with an inert substance collect_solid->inertize contain 3. Place mixture in a sealed container inertize->contain dispose_trash 4. Dispose in regular laboratory trash (if permitted) contain->dispose_trash end End of Disposal Process dispose_trash->end collect_liquid->dispose_hazardous dispose_hazardous->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety data sheets (SDS), safety officer, and local regulations before handling and disposing of any chemical waste.

References

Essential Safety and Logistical Information for Handling Ruzasvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Ruzasvir, a potent, orally active inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A), ensuring safe handling and proper disposal is paramount. While this compound has shown a favorable safety profile in clinical trials, laboratory handling of the pure compound requires adherence to specific safety protocols to minimize exposure and ensure a safe research environment.[1][2] Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for handling potent pharmaceutical compounds should be strictly followed.

Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive molecule, a comprehensive approach to personal protective equipment is necessary. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, based on general guidelines for handling potent chemical compounds.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling this compound. Double-gloving is recommended when handling stock solutions or performing procedures with a higher risk of splashing. Gloves should be changed immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect against splashes or aerosols. Goggles provide a higher level of protection and are recommended when handling larger quantities or preparing solutions.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement. A disposable gown is recommended when working with larger quantities or for procedures with a high likelihood of contamination.
Respiratory Protection N95 Respirator or equivalentRecommended when handling the powdered form of this compound to prevent inhalation. A fit-tested respirator should be used in accordance with institutional guidelines.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling, from receiving to experimental use.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal Receiving Receiving and Inspection - Verify container integrity. - Check for leaks or damage. Storage Proper Storage - Store at recommended temperatures. - Keep in a designated, labeled area. Receiving->Storage Documentation Review Safety Information - Consult available safety data. - Understand handling precautions. Storage->Documentation PPE Don Appropriate PPE - Lab coat, gloves, eye protection. - Respirator for powders. Documentation->PPE Weighing Weighing and Aliquoting - Use a chemical fume hood or ventilated balance enclosure. - Handle with care to avoid dust generation. PPE->Weighing Solution Solution Preparation - Dissolve in an appropriate solvent. - Work in a fume hood. Weighing->Solution Assay Conduct Experiment - Follow established protocols (e.g., HCV replicon assay). - Maintain aseptic techniques if applicable. Solution->Assay Incubation Incubation and Analysis - Incubate cells/reactions as required. - Analyze results using appropriate instrumentation. Assay->Incubation Decontamination Decontaminate Work Surfaces - Use an appropriate disinfectant or cleaning agent. Incubation->Decontamination Waste Segregate and Dispose of Waste - Follow institutional guidelines for chemical and biological waste. Decontamination->Waste Doffing Properly Doff PPE - Remove PPE in the correct order to prevent self-contamination. Waste->Doffing

A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound (Solid) - Collect in a clearly labeled, sealed container for hazardous chemical waste. - Dispose of through a licensed chemical waste contractor.
This compound Solutions - Collect in a sealed, leak-proof container labeled with the contents and concentration. - Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated biohazard or chemical waste container. - Dispose of according to institutional guidelines for the specific type of waste (e.g., incineration for biohazardous waste).
Contaminated PPE (e.g., gloves, gowns) - Place in a designated hazardous waste container immediately after use. - Dispose of through the institution's hazardous waste stream.

Experimental Protocol: HCV Replicon Assay

A common method to evaluate the antiviral activity of NS5A inhibitors like this compound is the HCV replicon assay.[3][4][5] This assay measures the ability of the compound to inhibit HCV RNA replication in a cell-based system.

Objective: To determine the EC50 (half-maximal effective concentration) of this compound against a specific HCV genotype.

Materials:

  • HCV replicon-containing cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a reporter gene like luciferase).

  • Cell culture medium and supplements.

  • This compound stock solution (e.g., in DMSO).

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known HCV inhibitor).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Plot the luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

HCV Replicon Assay Workflow HCV Replicon Assay Workflow Start Start: Seed HCV Replicon Cells Dilute Prepare Serial Dilutions of this compound Start->Dilute Treat Treat Cells with this compound and Controls Dilute->Treat Incubate Incubate for 48-72 hours Treat->Incubate Lyse Lyse Cells and Add Luciferase Substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Analyze Data and Determine EC50 Measure->Analyze

A simplified workflow of a typical HCV replicon assay used to evaluate this compound's antiviral activity.

Signaling Pathway: Mechanism of Action of NS5A Inhibitors

This compound, as an NS5A inhibitor, targets the HCV NS5A protein, which is crucial for viral RNA replication and virion assembly.[6][7][8] By binding to NS5A, these inhibitors are thought to disrupt its normal function, leading to the suppression of HCV replication.

NS5A Inhibitor Mechanism of Action Simplified Mechanism of Action of NS5A Inhibitors cluster_virus HCV Life Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Translation HCV_RNA->Polyprotein NS_Proteins Non-structural Proteins (including NS5A) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation NS_Proteins->Replication_Complex NS5A NS5A Protein RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly RNA_Replication->Virion_Assembly Virus_Release New Virus Release Virion_Assembly->Virus_Release This compound This compound (NS5A Inhibitor) This compound->NS5A Binds to and inhibits NS5A->Replication_Complex Essential for NS5A->Virion_Assembly Essential for

A diagram illustrating how this compound, an NS5A inhibitor, disrupts the HCV life cycle.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.